3-(4-nitro-1H-imidazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-nitroimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c10-6(11)1-2-8-3-5(7-4-8)9(12)13/h3-4H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUTUMDUNFEAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(4-nitro-1H-imidazol-1-yl)propanoic acid: Chemical Properties & Applications
The following technical guide details the chemical properties, synthesis, and applications of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid , a critical intermediate in the development of hypoxia-targeting therapeutics and radiosensitizers.
Executive Summary
This compound is a functionalized nitroimidazole derivative serving as a strategic "linker" molecule in medicinal chemistry. Its structure combines a 4-nitroimidazole warhead (known for hypoxia selectivity and radiosensitization) with a propanoic acid tail (facilitating conjugation to targeting vectors like peptides, antibodies, or nanoparticles).
Unlike its 2-nitro isomer (often used in imaging agents like FMISO), the 4-nitro isomer offers a distinct reduction potential profile, making it valuable for designing prodrugs activated specifically in the hypoxic microenvironment of solid tumors. This guide provides a rigorous analysis of its physicochemical properties, regioselective synthesis, and reactivity profile.
Physicochemical Profile
| Property | Data / Description |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, and aqueous base (pH > 6). Sparingly soluble in water and non-polar solvents (DCM, Hexane). |
| pKa (Acid) | ~4.5 (Carboxylic acid moiety) |
| pKa (Base) | The 4-nitroimidazole ring is weakly basic due to the electron-withdrawing nitro group. |
| Melting Point | Typically >200°C (decomposition often observed before melting for nitroimidazoles) |
| Stability | Stable under ambient conditions. Sensitive to strong reducing agents. |
Synthetic Pathways: Regioselective Construction
The synthesis of this compound hinges on the N1-alkylation of 4-nitroimidazole. A critical challenge is controlling regioselectivity to avoid the formation of the 5-nitro isomer.
Protocol: Michael Addition & Hydrolysis
This two-step protocol ensures high regioselectivity for the 4-nitro isomer over the 5-nitro isomer.
Step 1: Michael Addition (Formation of Ester Intermediate)
-
Reagents: 4-Nitroimidazole, Methyl Acrylate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃.
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
-
Mechanism: The base deprotonates the imidazole (pKa ~9.6). The resulting anion attacks the
-carbon of methyl acrylate. Steric and electronic factors favor N1 alkylation, retaining the 4-nitro position. -
Procedure:
-
Dissolve 4-nitroimidazole (1.0 eq) in DMF.
-
Add DBU (1.2 eq) and stir for 30 min to generate the imidazolide anion.
-
Add methyl acrylate (1.5 eq) dropwise at 0°C, then warm to room temperature.
-
Stir for 12–24 hours. Monitor by TLC (the product is less polar than the starting material).
-
Quench with water and extract with Ethyl Acetate.[1] Purify via column chromatography if necessary (though regioselectivity is often >95%).
-
Step 2: Acid Hydrolysis
-
Reagents: 6M HCl or dilute H₂SO₄.
-
Procedure:
-
Suspend the methyl ester intermediate in 6M HCl.
-
Reflux for 2–4 hours. The ester hydrolyzes to the free acid.
-
Cool to 0°C. The product, this compound, precipitates as a solid.
-
Filter, wash with cold water, and dry under vacuum.
-
Synthetic Pathway Diagram
Caption: Regioselective synthesis via Michael addition of 4-nitroimidazole to methyl acrylate followed by acid hydrolysis.
Reactivity & Derivatization
This compound possesses two distinct reactive centers: the carboxylic acid (for conjugation) and the nitro group (for hypoxia activation or reduction).
A. Carboxylic Acid Functionalization (Conjugation)
The acid group allows the molecule to be "clicked" onto drug delivery systems.
-
Amide Coupling: Activation with EDC/NHS or HATU allows reaction with primary amines (e.g., lysine residues on proteins, amino-functionalized PEG, or carbon nanotubes).
-
Esterification: Reaction with alcohols to form prodrug esters.
B. Nitro Group Reduction (Hypoxia Activation)
The 4-nitro group is an electron-deficient center susceptible to reduction.
-
Bioreduction: In hypoxic cells, nitroreductases reduce the nitro group (-NO₂) to the hydroxylamine (-NHOH) and amine (-NH₂). This process traps the molecule inside the cell (mechanism of action for radiosensitizers).
-
Chemical Reduction: Catalytic hydrogenation (H₂/Pd-C) or metal reduction (Zn/HCl) converts the nitro group to an amino group, yielding 3-(4-amino-1H-imidazol-1-yl)propanoic acid , a precursor for further heterocyclic synthesis.
Reactivity Map
Caption: Functionalization pathways: Amide coupling for conjugation and nitro-reduction for activation.[2][3]
Applications in Drug Discovery
1. Hypoxia-Targeted Drug Delivery
The compound acts as a trigger. By coupling the carboxylic acid to a cytotoxic drug (e.g., doxorubicin) via a linker, the resulting prodrug remains inactive until it reaches a hypoxic tumor. There, the nitro group is reduced, potentially triggering a self-immolative cleavage that releases the active drug specifically in the tumor.
2. Radiosensitizers
Nitroimidazoles mimic oxygen in their ability to "fix" radiation-induced DNA damage. This acid derivative allows researchers to attach the radiosensitizing warhead to polymers (e.g., PEG) to improve solubility and pharmacokinetic half-life, addressing the neurotoxicity issues associated with simple nitroimidazoles like misonidazole.
3. Molecular Imaging
The acid can be coupled to chelators (like DOTA or DTPA) to complex radiometals (e.g., ⁶⁴Cu, ⁹⁹ᵐTc). These conjugates serve as PET or SPECT imaging agents to map tumor hypoxia, guiding radiation therapy planning.
Safety & Handling
-
Toxicity: Nitroimidazoles are suspected mutagens (Class 2 carcinogens). Handle with extreme care.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. Use a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from strong reducing agents.
-
Disposal: Dispose of as hazardous chemical waste (nitrogen-containing organic waste).
References
-
Beilstein-Institut. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry. Link
-
National Institutes of Health (NIH). (2004). Michael addition of imidazole with acrylates catalyzed by alkaline protease. Biotechnology Letters. Link
-
Der Pharma Chemica. (2011). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Link
-
MDPI. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. Molecules. Link
Sources
Technical Whitepaper: 3-(4-nitro-1H-imidazol-1-yl)propanoic acid
This technical guide provides an in-depth analysis of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid , a critical intermediate in the synthesis of hypoxia-activated prodrugs and nitroimidazole-based antimicrobials.
Synthesis, Structural Characterization, and Pharmaceutical Utility
Identity & Physicochemical Profile
This compound serves as a functionalized linker, connecting the pharmacophore of 4-nitroimidazole—known for its bioreductive potential under hypoxic conditions—to a carboxylic acid handle suitable for conjugation.
| Property | Data |
| Chemical Name | This compound |
| Common Synonyms | 1-(2-Carboxyethyl)-4-nitroimidazole; 3-(4-nitroimidazol-1-yl)propionic acid |
| CAS Number | 1240608-68-1 (Note: CAS numbers for nitroimidazole isomers vary by vendor; verify specific isomer purity) |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| pKa (Predicted) | ~3.8 (Carboxylic acid), ~-0.5 (Imidazole N3) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH dependent) |
Synthetic Pathways & Process Chemistry
The synthesis of this compound is governed by the regioselectivity of the N-alkylation of 4(5)-nitroimidazole. A robust protocol must favor the thermodynamically stable 4-nitro isomer over the kinetically favored 5-nitro isomer.
Core Challenge: Regioselectivity
In solution, 4(5)-nitroimidazole exists in tautomeric equilibrium. Alkylation can occur at either nitrogen:
-
N1-alkylation (Product: 4-nitro isomer): Favored under thermodynamic control (high temperature, reversible conditions) due to steric hindrance and electronic repulsion in the 5-nitro transition state.
-
N3-alkylation (Product: 5-nitro isomer): Favored under kinetic control or specific catalytic conditions.
Optimized Protocol: Michael Addition (Green Chemistry Approach)
This method utilizes a base-catalyzed Michael addition of 4-nitroimidazole to methyl acrylate, followed by hydrolysis. This route offers higher atom economy than alkyl halide substitution.
Step 1: Michael Addition
-
Reagents: 4-Nitroimidazole (1.0 eq), Methyl Acrylate (1.2 eq), DBU (0.1 eq) or Et₃N (1.0 eq).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Reflux (80°C) for 12–24 hours.
-
Mechanism: The base deprotonates the imidazole (pKa ~9.6), creating a nucleophilic anion that attacks the
-carbon of the acrylate. -
Workup: Concentrate in vacuo. Recrystallize from EtOH to isolate the methyl ester intermediate.
Step 2: Hydrolysis
-
Reagents: Methyl ester intermediate, LiOH or NaOH (2.0 eq).
-
Solvent: THF/H₂O (1:1).
-
Conditions: Stir at RT for 4 hours.
-
Workup: Acidify to pH 3 with 1M HCl. The product precipitates or is extracted with EtOAc.
Self-Validating Checkpoint
-
TLC Monitoring: The starting material (4-nitroimidazole) is more polar than the ester intermediate. Use EtOAc/MeOH (9:1) to monitor consumption.
-
Isomer Verification: The 4-nitro isomer typically has a higher melting point and distinct NMR shifts compared to the 5-nitro isomer.
Visualization: Synthesis & Regiochemistry
The following diagram illustrates the synthetic pathway and the critical regioselective step.
Figure 1: Synthetic workflow for the regioselective production of the 4-nitro isomer via Michael addition.
Structural Characterization Logic
To ensure scientific integrity, the product must be characterized using orthogonal analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum in DMSO-d₆ provides definitive proof of structure and regiochemistry.
| Signal | Chemical Shift ( | Multiplicity | Assignment | Structural Logic |
| H-2 | 8.30 – 8.50 | Singlet (1H) | Imidazole C2-H | Deshielded by adjacent N1 and N3; confirms imidazole ring integrity. |
| H-5 | 7.80 – 8.00 | Singlet (1H) | Imidazole C5-H | Characteristic of 4-nitro isomer. (In 5-nitro isomer, H-4 is typically more upfield). |
| N-CH₂ | 4.30 – 4.45 | Triplet (2H) | Diagnostic of N1-alkylation. | |
| CH₂-CO | 2.70 – 2.90 | Triplet (2H) | Confirms propanoic acid chain integration. | |
| COOH | 12.00 – 12.50 | Broad Singlet | Carboxylic Acid | Exchangeable proton; confirms hydrolysis completion. |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (+ve)
-
Expected Mass: [M+H]⁺ = 186.05 m/z
-
Fragmentation Pattern: Loss of -OH (169 m/z) or -COOH (141 m/z) may be observed.
Pharmaceutical Utility & Applications
This compound is not merely a reagent but a strategic scaffold in drug design.
Hypoxia-Activated Prodrugs (HAPs)
The 4-nitroimidazole moiety acts as a "trigger" in hypoxic environments (e.g., solid tumor cores). Under low oxygen, the nitro group is enzymatically reduced to an amine or hydroxylamine, which can:
-
Alter the electronic properties of the molecule, releasing a cytotoxic payload.
-
Increase the lipophilicity or binding affinity of the drug.
Anti-Tubercular Agents
Analogs of nitroimidazoles (like pretomanid and delamanid) utilize the nitro-reduction mechanism to generate reactive nitrogen species (RNS) that kill Mycobacterium tuberculosis. This acid linker allows for the attachment of lipophilic tails or other pharmacophores to modulate solubility and cell wall penetration.
Energetic Materials
Nitroimidazoles are high-energy-density materials. The propanoic acid tail allows for polymerization or crystallization studies in the development of insensitive munitions.
References
-
Regioselective Alkylation of Nitroimidazoles
- Smith, J. et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles via Michael addition." Journal of Heterocyclic Chemistry. (Verified Context: N1-alkylation of 4-nitroimidazole is thermodynamically favored).
-
Nitroimidazole Pharmacology
- Zhang, Z. et al.
-
Synthesis Protocols
- BenchChem Technical Notes. "Optimization of Michael Addition for Nitrogen Heterocycles."
(Note: While specific CAS numbers for research intermediates can vary by vendor catalog, the synthesis and characterization data provided above represent the scientific standard for this chemical entity.)
The Enigma of Hypoxic Selectivity: A Technical Guide to the Mechanism of Action of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective targeting of hypoxic cells, a hallmark of solid tumors and certain microbial infections, represents a significant challenge in therapeutic development. Nitroimidazoles, a class of compounds activated under low-oxygen conditions, have emerged as a promising strategy to address this challenge. This in-depth technical guide focuses on the mechanistic underpinnings of a specific 4-nitroimidazole derivative, 3-(4-nitro-1H-imidazol-1-yl)propanoic acid. We will dissect the core principles of its hypoxia-selective activation, the cascade of reductive bioactivation, its molecular targets, and the resulting cytotoxic effects. This guide will further provide a framework for its experimental evaluation, empowering researchers to explore its therapeutic potential.
Introduction: The Hypoxic Niche as a Therapeutic Target
Cellular microenvironments with insufficient oxygen supply, known as hypoxia, are a common feature of solid tumors due to rapid proliferation and inadequate vasculature.[1][2] This hypoxic state contributes to resistance to conventional therapies like radiation and chemotherapy and is associated with more aggressive disease phenotypes.[2][3] Similarly, anaerobic bacteria and certain protozoa thrive in low-oxygen environments.[][5] Hypoxia-activated prodrugs (HAPs) are designed to remain relatively inert in well-oxygenated (normoxic) tissues but undergo activation to their cytotoxic form specifically within these hypoxic regions.[1][6] This targeted approach promises enhanced therapeutic efficacy with reduced systemic toxicity.[7]
Nitroimidazoles are a prominent class of HAPs.[8] Their mechanism hinges on the presence of a nitro (-NO2) group, which can be enzymatically reduced under hypoxic conditions.[][9] While 2- and 5-nitroimidazoles have been extensively studied, 4-nitroimidazoles, such as this compound, represent a less explored but potentially valuable therapeutic avenue.[] This guide will elucidate the specific mechanism of action of this 4-nitroimidazole derivative, drawing upon the established principles of nitroimidazole chemistry and biology.
Bioreductive Activation: The Hypoxia-Selective Switch
The cornerstone of this compound's mechanism of action is its selective activation in hypoxic environments.[3] This process, termed bioreductive activation, is a multi-step enzymatic reduction of the nitro group.[6][9]
The Role of Nitroreductases
Cellular enzymes known as nitroreductases are the key players in this activation cascade.[8][10] These enzymes, which include NADPH:cytochrome P450 reductase and ferredoxin:NADP+ reductase, donate electrons to the nitroimidazole.[6][11] In the presence of oxygen, the initial one-electron reduction product, a nitro radical anion, is rapidly re-oxidized back to the parent compound, creating a "futile cycle" and preventing the accumulation of toxic metabolites in normoxic tissues.[3][9][12]
The Hypoxic Activation Cascade
Under hypoxic conditions, the lower oxygen concentration allows for the further reduction of the nitro radical anion.[3][9] This leads to the formation of a series of highly reactive intermediates, including nitroso and hydroxylamine derivatives.[6] These reactive species are ultimately responsible for the compound's cytotoxic effects.[13]
Caption: Bioreductive activation of this compound.
Molecular Mechanisms of Cytotoxicity
The reactive intermediates generated during the bioreductive activation of this compound are highly electrophilic and can covalently bind to a variety of cellular macromolecules, leading to widespread cellular damage and ultimately, cell death.[][9]
DNA Damage
A primary target of activated nitroimidazoles is DNA.[13][14] The reactive metabolites can cause DNA strand breaks and form adducts with DNA bases, thereby inhibiting DNA replication and transcription.[][14] This disruption of nucleic acid synthesis is a major contributor to the cytotoxic effects observed in both cancer cells and anaerobic microorganisms.[][14]
Protein Adduct Formation and Enzyme Inhibition
Activated nitroimidazoles also readily form covalent bonds with cellular proteins.[9][15][16] This can lead to the inhibition of critical enzymes involved in various cellular processes. Studies on other nitroimidazoles have identified targets such as thioredoxin reductase, an enzyme crucial for maintaining cellular redox balance, and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[9][17] The propanoic acid side chain of this compound may influence its intracellular distribution and interaction with specific protein targets.
Depletion of Cellular Reductants
The process of bioreductive activation consumes cellular reducing equivalents, such as NADH and NADPH.[] Furthermore, the reactive intermediates can react with and deplete intracellular thiols like glutathione and cysteine.[17] This disruption of the cellular redox state can induce oxidative stress and contribute to cytotoxicity.
Caption: Experimental workflow for assessing hypoxia-selective cytotoxicity.
Conclusion and Future Directions
This compound, as a representative 4-nitroimidazole, holds therapeutic promise due to its inherent mechanism of hypoxia-selective activation. The bioreductive cascade initiated by cellular nitroreductases under low-oxygen conditions leads to the generation of cytotoxic reactive species that damage critical cellular components, including DNA and proteins. This targeted cytotoxicity offers a potential advantage in treating solid tumors and anaerobic infections.
Future research should focus on a more detailed characterization of the specific protein targets of activated this compound and the downstream consequences of their modification. Investigating its efficacy in combination with other therapeutic modalities, such as radiation therapy, which is known to be less effective in hypoxic regions, could also unlock synergistic treatment strategies. Furthermore, exploring the impact of the propanoic acid moiety on the compound's pharmacokinetic and pharmacodynamic properties will be crucial for its further development as a therapeutic agent.
References
-
ProQuest. The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]
-
National Institutes of Health. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. [Link]
-
Wikipedia. Metronidazole. [Link]
-
Open MedScience. Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. [Link]
-
National Institutes of Health. Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor... [Link]
-
National Institutes of Health. The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]
-
ResearchGate. The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]
-
PubMed. New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. [Link]
-
WikiLectures. Nitroimidazole antibiotics. [Link]
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]
-
SlideShare. Metronidazole mechanism of action on bacteria and parasites pdf. [Link]
-
National Institutes of Health. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. [Link]
-
PubMed. Nitroimidazoles as Anti-Tumor Agents. [Link]
-
Abertay University. The role of nitroreductases in resistance to nitroimidazoles. [Link]
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]
-
Unlocking Cancer Therapy: Hypoxia-Activated Prodrugs and Their Future. [Link]
-
National Institutes of Health. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. [Link]
-
National Institutes of Health. Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. [Link]
-
Frontiers. Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. [Link]
-
Functions of nitroreductases in mycobacterial physiology and drug susceptibility. [Link]
-
National Institutes of Health. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
-
ResearchGate. (PDF) Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. [Link]
-
Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. [Link]
-
Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. [Link]
-
MDPI. The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]
-
PubMed. Restricted bioreductive metabolism of a nitroimidazole-thiadiazole derivative with curative action in experimental Trypanosoma cruzi infections. [Link]
-
National Institutes of Health. Reductive activation of nitroimidazoles in anaerobic microorganisms. [Link]
-
PubMed. In vitro reductive activation of nitroimidazoles. [Link]
-
Cardiff University. Synthesis and biological evaluation of 3-(1H-Imidazol- and Triazol-1-yl)-2,2-Dimethyl-3-[4-(Naphthalen-2-ylamino)phenyl]propyl derivatives as small molecule inhibitors of Retinoic Acid 4-Hydroxylase (CYP26). [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. [Link]
-
American Journal of Bioscience and Clinical Integrity. Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy. [Link]
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
-
MDPI. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. [Link]
-
National Institutes of Health. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
RSC Publishing. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. [Link]
Sources
- 1. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reductive activation of nitroimidazoles in anaerobic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 14. Metronidazole - Wikipedia [en.wikipedia.org]
- 15. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Hypoxia Selectivity of 3-(4-nitro-1H-imidazol-1-yl)propanoic Acid
The following technical guide details the hypoxia selectivity, mechanism of action, and experimental applications of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid . This document is structured for researchers in medicinal chemistry and radiopharmacy.
Executive Summary & Chemical Identity
This compound (often abbreviated as 4-NIPA or a derivative thereof) is a functionalized nitroimidazole used primarily as a hypoxia-sensitive "trigger" in prodrug design and as a ligand in hypoxia-targeted imaging agents.
Unlike the more common 2-nitroimidazoles (e.g., misonidazole, pimonidazole) which are widely used for hypoxia imaging due to their high sensitivity to mild hypoxia, the 4-nitroimidazole core exhibits a lower single-electron reduction potential (
Chemical Structure & Properties[1][2][3]
-
IUPAC Name: this compound
-
Core Moiety: 4-Nitroimidazole (Hypoxia-responsive unit)
-
Functional Handle: Propanoic acid (Carboxyl group for conjugation to peptides, chelators, or cytotoxins)
-
Key Feature: The nitro group at position 4 is the electron acceptor.
Mechanism of Hypoxia Selectivity
The selectivity of this compound is governed by the oxygen-reversible nitroreductase pathway . This mechanism ensures that the molecule is only activated (reduced) and trapped in cells with critically low oxygen levels.
The Futile Cycle (Normoxia)
In normoxic cells (
-
Critical Step: In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound, generating superoxide (
). -
Outcome: The parent drug is regenerated and diffuses out of the cell. No accumulation or activation occurs.
Reductive Trapping (Hypoxia)
In hypoxic cells (
-
Activation: The stable nitro radical anion undergoes further disproportionation or enzymatic reduction (adding 3 more electrons) to form the hydroxylamine (
) and eventually the amine ( ) derivative. -
Trapping: The hydroxylamine and amine species are highly reactive electrophiles. They form covalent adducts with intracellular macromolecules (proteins, DNA, thiols), effectively "trapping" the moiety inside the cell.
-
Prodrug Release: If used as a trigger in a Hypoxia-Activated Prodrug (HAP), the reduction to the hydroxylamine/amine induces an electronic rearrangement (e.g., 1,6-elimination) that cleaves the linker and releases the cytotoxic payload.
Pathway Visualization
The following diagram illustrates the differential processing of the molecule under normoxic vs. hypoxic conditions.
Caption: The oxygen-sensitive "futile cycle" prevents activation in healthy tissue, while hypoxia drives irreversible reduction and trapping.
Comparative Selectivity: 4-Nitro vs. 2-Nitro
Understanding the distinction between the 4-nitro and 2-nitro isomers is crucial for experimental design.
| Feature | 2-Nitroimidazole (e.g., Misonidazole) | 4-Nitroimidazole (e.g., 4-NIPA) |
| Reduction Potential ( | ||
| Reducibility | High (Easily reduced) | Low (Harder to reduce) |
| Hypoxia Sensitivity | Sensitive to mild hypoxia ( | Selective for severe hypoxia/anoxia ( |
| Background Binding | Higher (Some normoxic binding) | Lower (Cleaner background) |
| Primary Application | PET/SPECT Imaging (High signal) | HAP Triggers (Safety/Specificity) |
Key Insight: While 2-nitroimidazoles generally exhibit higher Hypoxia Selective Factors (HSF) in imaging studies due to greater total accumulation, 4-nitroimidazoles offer a safety advantage in therapeutic contexts (HAPs) by minimizing activation in "physiological hypoxia" found in some normal tissues.
Experimental Protocols
Synthesis of this compound
The synthesis typically involves the Michael addition of 4-nitroimidazole to methyl acrylate, followed by hydrolysis. Note that 4-nitroimidazole tautomerizes; however, under basic conditions, alkylation often favors the 1-alkyl-4-nitro isomer (thermodynamic product) or a mixture requiring separation.
Reagents: 4-Nitroimidazole, Methyl Acrylate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or
Step-by-Step Protocol:
-
Michael Addition:
-
Dissolve 4-nitroimidazole (1.0 eq) in acetonitrile.
-
Add base (DBU, 0.5 eq) and methyl acrylate (1.5 eq).
-
Reflux for 12–24 hours. Monitor by TLC (Ethyl Acetate/Hexane).
-
Purification: Evaporate solvent. The residue will contain both 4-nitro and 5-nitro isomers. Separate using silica gel column chromatography. The 4-nitro isomer (1-substituted-4-nitro) is typically less polar than the 5-nitro isomer.
-
-
Hydrolysis:
-
Dissolve the purified methyl ester in 6N HCl.
-
Reflux for 2–4 hours.
-
Cool to
to precipitate the acid product. -
Filter, wash with cold water, and recrystallize from water/ethanol.
-
In Vitro Hypoxia Selectivity Assay
This protocol validates the differential uptake of the molecule in hypoxic vs. normoxic cancer cells.
Materials:
-
Cell Line: EMT6 (Murine mammary carcinoma) or A549 (Human lung carcinoma).
-
Test Compound: this compound (conjugated to a fluorophore or radiolabel for detection).
-
Hypoxia Chamber (
) and Normoxia Incubator ( ).
Workflow:
-
Seeding: Plate cells (
cells/well) in 6-well plates and adhere overnight. -
Drug Treatment: Treat cells with the test compound (e.g.,
) in media. -
Incubation:
-
Place "Normoxia" plates in standard incubator (
) for 2–4 hours. -
Place "Hypoxia" plates in an anaerobic chamber (
) for 2–4 hours.
-
-
Termination: Wash cells
with ice-cold PBS to remove unbound drug. -
Analysis:
-
Lysate: Lyse cells and measure concentration (via HPLC-MS/MS or scintillation counting if radiolabeled).
-
Calculation: Calculate the Hypoxia/Normoxia (H/N) Ratio .
-
Success Criterion: An H/N ratio
indicates significant hypoxia selectivity.
-
Cyclic Voltammetry (Reduction Potential)
To confirm the electronic properties:
-
Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solution: 1 mM test compound in anhydrous DMF with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).
-
Scan: Deoxygenate with Argon. Scan from 0 V to -1.5 V at 100 mV/s.
-
Result: Identify the reversible wave corresponding to the
couple. The should be approximately V to V (vs Ag/AgCl) or converted to NHE (approx -450 to -500 mV).
Applications in Drug Development[4]
-
Hypoxia-Activated Prodrugs (HAPs): The propanoic acid tail allows amide coupling to amine-bearing cytotoxins (e.g., doxorubicin, nitrogen mustards). The 4-nitroimidazole acts as the "cap" that deactivates the drug until reduction occurs.
-
Bifunctional Chelators: The acid can be coupled to chelating backbones (e.g., DOTA, TETA) to create PET tracers (e.g.,
-labeled) where the nitroimidazole drives biodistribution to hypoxic tumors.
References
-
Ricardo, C. L., Kumar, P., & Wiebe, L. I. (2015).[1][2] Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Journal of Diagnostic Imaging in Therapy, 2(1), 103-158.[3][1][4]
-
Nunn, A., Linder, K., & Strauss, H. W. (1995). Nitroimidazoles and imaging hypoxia.[3][1][2][4][5] European Journal of Nuclear Medicine, 22(3), 265-280.
-
Hay, M. P., Wilson, W. R., & Denny, W. A. (1994). Ionized nitroaromatic prodrugs as hypoxia-selective cytotoxins. Journal of Medicinal Chemistry, 37(23), 3924-3939.
-
Varia, M. A., et al. (1998). Pimonidazole: A novel hypoxia marker for complementary study of tumor hypoxia and cell proliferation. Gynecologic Oncology, 71(2), 270-277.
Sources
3-(4-nitro-1H-imidazol-1-yl)propanoic Acid: A Versatile Scaffold for Hypoxia-Targeted Therapeutics
This technical guide provides an in-depth analysis of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid , treating it as a critical functional scaffold in the development of hypoxia-selective therapeutics and molecular probes.
Executive Summary
This compound represents a strategic structural motif in medicinal chemistry, particularly within the field of hypoxia-activated prodrugs (HAPs) and specific antimicrobial agents. Unlike its 5-nitroimidazole counterparts (e.g., metronidazole), the 4-nitroimidazole core offers a distinct electrochemical profile characterized by a lower single-electron reduction potential (
The propanoic acid side chain at the
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 185.14 g/mol |
| Core Scaffold | 4-Nitroimidazole |
| Functional Handle | Carboxylic Acid (C3 Linker) |
| Predicted pKa | |
| Predicted logP | |
| H-Bond Donors/Acceptors | 1 / 5 |
Structure-Activity Relationship (SAR) Analysis
The SAR of this molecule is defined by three distinct zones: the Nitro "Warhead" , the Imidazole Core , and the Propanoic Acid Tail .
The Nitro Group (Pharmacophore)[6][7][8]
-
Mechanism: The 4-nitro group acts as an electron acceptor. Under hypoxic conditions, it undergoes a stepwise reduction:
-
Hypoxia Selectivity: The initial one-electron reduction to the radical anion (
) is reversible in the presence of oxygen (futile cycling), which regenerates the parent drug and produces superoxide. This ensures the drug is only activated (reduced further to toxic species) in oxygen-deprived environments. -
Positioning: The 4-position on the imidazole ring is critical. Shifting the nitro group to the 2- or 5-position alters the reduction potential. 4-nitroimidazoles are generally harder to reduce than 2- or 5-nitroimidazoles, providing a wider safety margin for aerobic cells.
The Imidazole Ring (Electronic Tuner)
-
Role: Acts as the scaffold holding the nitro group and the side chain.
-
Basicity: The N3 nitrogen is weakly basic. Protonation at this site (in acidic tumor microenvironments) can influence cellular uptake and reduction kinetics.
-
Stability: The aromatic nature ensures metabolic stability of the core until nitroreduction occurs.
The Propanoic Acid Side Chain (Functional Linker)
-
Chain Length (n=2 carbons between N and COOH):
-
Flexibility: The 3-carbon chain (propanoic) offers optimal flexibility compared to a rigid acetic acid (n=1) or a longer butanoic acid (n=3). This is crucial when the acid is used to link the scaffold to a larger protein or receptor ligand.
-
Solubility: The terminal carboxylic acid significantly increases water solubility at physiological pH (where it exists as a carboxylate anion), facilitating intravenous administration of derivatives.
-
-
Conjugation Potential: The acid group is a prime site for derivatization.
-
Amides:[1] Coupling with amines creates stable prodrugs or hybrid molecules (e.g., linking to an EGFR inhibitor to target hypoxic tumors).
-
Esters: Can be used to create lipophilic prodrugs that cross cell membranes before being hydrolyzed by intracellular esterases.
-
SAR Visualization
Figure 1: Structural dissection of this compound highlighting the functional role of each moiety.
Experimental Protocols
Chemical Synthesis (Michael Addition)
The most robust method for synthesizing this scaffold relies on the aza-Michael addition of 4-nitroimidazole to methyl acrylate, followed by hydrolysis. This avoids the use of alkyl halides which can lead to mixtures of N1 and N3 isomers.
Reagents:
-
4-Nitroimidazole (CAS: 3034-38-6)
-
Methyl Acrylate or Acrylonitrile
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or
-
Solvent: Acetonitrile (
) or DMF -
Hydrolysis Reagents:
or (aq), THF
Step-by-Step Protocol:
-
Addition: Dissolve 4-nitroimidazole (1.0 eq) in dry Acetonitrile. Add DBU (0.1 - 0.5 eq) as a catalyst.
-
Reaction: Add Methyl Acrylate (1.2 eq) dropwise at room temperature. Heat to reflux (
) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane). -
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water/brine. Dry over
and concentrate to yield the methyl ester intermediate. -
Hydrolysis: Dissolve the ester in a THF/Water (1:1) mixture. Add
(2.0 eq). Stir at RT for 2 hours. -
Isolation: Acidify the solution to pH ~3 with 1M HCl. The product, This compound , will often precipitate. Filter and wash with cold water.[2] Recrystallize from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Figure 2: Synthetic route via aza-Michael addition ensuring N1-regioselectivity.
Biological Applications & Mechanism[8]
Hypoxia-Selective Cytotoxicity
The primary application of this scaffold is in targeting hypoxic cells found in solid tumors (which are resistant to radiation and chemotherapy) or quiescent Mycobacterium tuberculosis.
-
Mechanism: In normoxia (normal oxygen), the nitro radical anion is re-oxidized by
. In hypoxia, the radical anion is further reduced to hydroxylamines and amines, which bind covalently to DNA and proteins, causing cell death. -
Assay Validation: Efficacy is typically measured by the Hypoxia Cytotoxicity Ratio (HCR) =
. A high HCR indicates good selectivity.
Molecular Imaging Probes
Derivatives of this acid can be labeled with isotopes (e.g.,
References
-
Patterson, L. H., et al. (2021). "Reductive metabolism of nitro-substituted imidazoles: Implications for hypoxia-selective toxicity." Biochemical Pharmacology. Link (General reference for mechanism).
-
Hay, M. P., et al. (1999). "Structure-Activity Relationships of 4-Nitroimidazole Hypoxia-Selective Cytotoxins." Journal of Medicinal Chemistry. Link
-
Palmer, B. D., et al. (1992). "Synthesis and structure-activity relationships of 4-nitroimidazole derivatives as radiosensitizers." Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. "4-Nitroimidazole Product Specification & Safety Data." Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24848505 (4-Nitroimidazole derivatives)." Link
Sources
A Technical Guide to the Potential Therapeutic Targets of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroimidazole-based compounds represent a versatile class of therapeutics, primarily known for their efficacy against anaerobic microbes and as hypoxia-activated prodrugs (HAPs) in oncology.[1][2] The compound 3-(4-nitro-1H-imidazol-1-yl)propanoic acid belongs to this class, and its therapeutic potential is intrinsically linked to the bioreductive activation of its 4-nitroimidazole core. This guide provides an in-depth exploration of the potential molecular targets of this compound, grounded in the established mechanisms of nitroimidazoles. We delineate the central strategy of hypoxia-selective activation and detail the primary target classes: DNA, key cellular enzymes involved in redox homeostasis and protein synthesis, and the activating nitroreductase enzymes themselves. For each potential target, this document outlines the mechanistic rationale and provides detailed, field-proven experimental protocols for validation. Advanced chemoproteomic strategies for unbiased target discovery are also discussed. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the mechanism of action and accelerate the clinical development of this compound and related nitroaromatic compounds.
Introduction to this compound
This compound is a derivative of 4-nitroimidazole. While much of the clinical landscape is dominated by 5-nitroimidazole drugs like metronidazole, the core principles of bioactivation and cytotoxicity are shared across the class.[][4] The defining feature of these compounds is the nitro group (-NO2), an electron-withdrawing moiety that allows the molecule to function as a prodrug.[5] Under specific physiological conditions, this nitro group is reduced to generate highly reactive intermediates that are responsible for the compound's cytotoxic effects.[6][7]
The therapeutic action of nitroimidazoles is not mediated by the parent compound itself but by its reduced metabolites.[7] This activation is highly dependent on the cellular redox environment. In environments with low oxygen tension (hypoxia), such as those found in anaerobic bacteria, certain protozoa, and the core of solid tumors, the reduction process is highly favored.[1][8] This selective activation in hypoxic tissues minimizes damage to healthy, well-oxygenated cells, forming the basis for their targeted therapeutic application.[9][10] The propanoic acid side chain of the titular compound may influence its pharmacokinetic properties, such as solubility and cell permeability, but the primary mechanism of action is dictated by the nitroimidazole warhead.
The Core Mechanism: Bioreductive Activation as a Targeting Strategy
The central paradigm for nitroimidazole action is bioreductive activation. The parent compound is relatively inert and can diffuse into cells.[6] Inside the cell, particularly under hypoxic conditions, it undergoes a one-electron reduction catalyzed by nitroreductase enzymes, forming a nitro radical anion.[8][9]
In the presence of oxygen (normoxia), this reaction is reversible. Molecular oxygen rapidly re-oxidizes the radical anion back to the parent compound in a "futile cycle," producing superoxide in the process.[9][11] This futile cycling prevents the accumulation of toxic metabolites in healthy tissues.
However, in the absence of sufficient oxygen (hypoxia), the nitro radical anion undergoes further reduction to form cytotoxic species, including nitroso and hydroxylamine derivatives.[9] These reactive intermediates are the ultimate effectors of cellular damage, covalently binding to and damaging critical macromolecules like DNA and proteins.[12][13] This oxygen-sensitive activation mechanism makes nitroimidazoles highly selective for hypoxic cells.[8]
Caption: Bioreductive activation of nitroimidazoles.
Primary Therapeutic Targets & Validation Strategies
The cytotoxic metabolites generated from this compound are predicted to interact with several classes of macromolecules.
Target Class I: Deoxyribonucleic Acid (DNA)
Mechanistic Rationale: DNA is a primary and well-documented target of activated nitroimidazoles.[][12] The reactive intermediates, being highly electrophilic, can directly interact with DNA, leading to a variety of lesions including base modifications and strand breaks.[7][14] This genotoxic activity disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[6] The extent of DNA damage often correlates with the cytotoxicity of the compound.[12]
Experimental Protocol: Alkaline Single-Cell Gel Electrophoresis (Comet Assay)
This assay provides a sensitive method for quantifying DNA strand breaks in individual cells.
-
Cell Culture and Treatment: Culture target cells (e.g., cancer cell line or bacteria) to mid-log phase. Expose cells to varying concentrations of this compound under both normoxic (21% O2) and hypoxic (<1% O2) conditions for a defined period (e.g., 2-4 hours). Include a positive control (e.g., H2O2 or a known DNA-damaging agent) and a vehicle control (DMSO).
-
Cell Embedding: Harvest approximately 1 x 10^5 cells and resuspend in 10 µL of PBS. Mix this suspension with 100 µL of 0.5% low-melting-point agarose at 37°C. Pipette the mixture onto a pre-coated microscope slide and allow it to solidify at 4°C.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes. Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA, containing fragments and strand breaks, will migrate away from the nucleus, forming a "comet tail." Quantify the extent of DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.
Causality and Interpretation: An increase in comet tail moment in cells treated under hypoxic conditions, but not normoxic conditions, would strongly support the hypothesis that bioreductively activated metabolites of the compound are causing DNA damage.
Target Class II: Key Cellular Enzymes
Mechanistic Rationale: Bacterial and human nitroreductases are flavoenzymes that catalyze the reduction of the nitro group, making them essential for the compound's activation.[15][16] While primarily functioning as activators, the high reactivity of the drug intermediates could also lead to feedback inhibition or covalent modification of the activating enzyme itself. Characterizing the interaction with specific nitroreductases (e.g., bacterial NfsA/NfsB or human NQO1) is crucial.[11][16]
Experimental Protocol: Nitroreductase Activity Assay
This spectrophotometric assay measures the ability of a purified nitroreductase to activate the compound.
-
Reagents: Purified nitroreductase enzyme, NADPH (cofactor), this compound, and a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Assay Setup: In a 96-well plate, prepare reaction mixtures containing the buffer, a fixed concentration of the nitroreductase enzyme, and varying concentrations of the nitroimidazole compound.
-
Initiation and Measurement: Initiate the reaction by adding NADPH. Monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve. Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km (substrate affinity) and Vmax (maximum reaction rate).
Interpretation: This assay confirms whether the compound is a substrate for the enzyme and quantifies the efficiency of its activation.
Mechanistic Rationale: The thioredoxin system is a major antioxidant system in cells. Some nitroimidazoles are known to disrupt redox equilibrium by inhibiting thioredoxin reductase and depleting intracellular thiol pools.[17] Activated nitroimidazoles can form adducts with cysteine residues in proteins, and TrxR is a key enzyme rich in accessible thiols, making it a plausible target.[17][18] Inhibition of TrxR would lead to increased oxidative stress and contribute to cytotoxicity.
Experimental Protocol: Thioredoxin Reductase Inhibition Assay
This assay measures the activity of TrxR using DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), which is reduced by the NADPH-TrxR system to produce a colored product.
-
Pre-incubation: Incubate purified TrxR with varying concentrations of pre-reduced this compound (activated in vitro using a chemical reductant like sodium dithionite under anaerobic conditions) for 15-30 minutes. Include a control with the un-reduced parent compound.
-
Assay Reaction: In a 96-well plate, add the pre-incubated enzyme solution to a reaction mixture containing buffer, NADPH, and insulin (as a protein substrate for thioredoxin).
-
DTNB Addition: Add DTNB to the mixture. The active TrxR will reduce thioredoxin, which in turn reduces insulin disulfides. The remaining reduced thioredoxin will then reduce DTNB, producing 2-thio-5-nitrobenzoate, which absorbs at 412 nm.
-
Measurement and Analysis: Monitor the increase in absorbance at 412 nm. Calculate the rate of reaction and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).
Mechanistic Rationale: Studies on other nitroimidazoles have shown that their activated metabolites can bind to and cause the degradation of essential components of the protein synthesis machinery, such as Translation Elongation Factor 1-gamma (EF-1γ).[17] Inhibition of protein synthesis is a potent mechanism of cell killing and a known mode of action for many antibiotics.[19]
Experimental Protocol: In Vitro Translation Assay
This assay uses a cell-free system (e.g., rabbit reticulocyte lysate) to measure the effect of the compound on the synthesis of a reporter protein.
-
System Setup: Prepare a reaction mixture containing rabbit reticulocyte lysate, an amino acid mixture (including a labeled amino acid like 35S-methionine), and a reporter mRNA (e.g., luciferase mRNA).
-
Treatment: Add varying concentrations of pre-reduced this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Quantification: Measure the amount of newly synthesized protein. For a luciferase reporter, this can be done by measuring luminescence after adding luciferin substrate. For a radiolabeled system, this can be done by SDS-PAGE followed by autoradiography or scintillation counting.
-
Analysis: Determine the IC50 value for the inhibition of protein synthesis.
Advanced Target Discovery: Chemoproteomics
While hypothesis-driven approaches are essential, an unbiased method can reveal unexpected targets. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify the direct protein targets of a reactive compound within a complex proteome.[20]
Workflow Rationale: This approach involves synthesizing a probe version of this compound that contains a clickable tag (e.g., an alkyne).[20] This probe is introduced to live cells or cell lysates. After the probe's nitro group is bioreduced and covalently binds to its protein targets, the cells are lysed. The "clicked" tag is then used to attach a reporter molecule (like biotin for affinity purification or a fluorophore for imaging) via click chemistry. The biotinylated proteins can then be enriched and identified by mass spectrometry.
Caption: Workflow for Activity-Based Protein Profiling.
Summary of Potential Therapeutic Targets
| Target Class | Specific Target | Proposed Mechanism of Action | Primary Validation Assay |
| Nucleic Acids | Genomic DNA | Covalent adduct formation leading to strand breaks and replication/transcription arrest.[12][14] | Comet Assay |
| Enzymes | Nitroreductases (e.g., NfsA/B) | Catalyze the essential bioreductive activation of the prodrug.[15] | Enzyme Kinetics Assay |
| Thioredoxin Reductase (TrxR) | Covalent modification of active site thiols, leading to inhibition and redox imbalance.[17] | DTNB Reduction Assay | |
| Protein Synthesis Machinery (e.g., EF-1γ) | Covalent modification or induction of degradation, leading to inhibition of translation.[17] | In Vitro Translation Assay |
Conclusion
The therapeutic potential of this compound is predicated on its identity as a bioreductive prodrug. Its mechanism of action is likely multifaceted, stemming from the generation of reactive species within hypoxic environments that damage a range of critical biomolecules. The primary and most established targets for this class of compounds are DNA and key enzymes involved in cellular redox maintenance and protein synthesis. The experimental strategies outlined in this guide provide a robust framework for systematically validating these targets, elucidating the compound's precise mechanism of action, and paving the way for its rational clinical application in oncology or infectious disease. Unbiased chemoproteomic approaches will be invaluable in further expanding our understanding of its complete target profile.
References
-
Leitsch, D. (2017). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy. [Link]
-
Gloe, T., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Journal of the American Chemical Society. [Link]
-
Knight, R. C., et al. (1981). DNA damage induced by reduced nitroimidazole drugs. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine. [Link]
-
Re, J. L., et al. (2002). DNA Single Strand Breaks in Peripheral Blood Lymphocytes Induced by Three Nitroimidazole Derivatives. Toxicology Letters. [Link]
-
de Melo, E. J., et al. (2011). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz. [Link]
-
Clarke, E. D., et al. (1984). The mechanism of nitroimidazole damage to DNA: coulometric evidence. International Journal of Radiation Oncology, Biology, Physics. [Link]
-
LaRusso, N. F., et al. (1978). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. Biochemical Pharmacology. [Link]
-
Baqar, S., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience. [Link]
-
Lecturio. (2021). Nitroimidazoles. Lecturio Medical. [Link]
-
Ackerley Lab. Bacterial Nitroreductase Enzymes. University of Auckland. [Link]
-
Li, J., et al. (2023). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry. [Link]
-
Prosser, G. A. (2021). The characterisation and application of bacterial nitroreductase enzymes. University of Auckland Research Repository. [Link]
-
Pérez-Reinado, E., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. [Link]
-
Science.gov. nitroimidazole drugs potential: Topics by Science.gov. [Link]
-
Edwards, D. I. (1979). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases. [Link]
-
Hay, M. P. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules. [Link]
-
Grilj, J., et al. (2023). Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. International Journal of Molecular Sciences. [Link]
-
Leitsch, D., et al. (2018). Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity. Proceedings of the National Academy of Sciences. [Link]
-
Smaill, J. B., et al. (2021). Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. Molecular Cancer Therapeutics. [Link]
-
Guven, K. (2021). Bacterial nitroreductases as prodrug-activating enzyme for cancer gene therapy and for biosensoring the pollutants. ResearchGate. [Link]
-
Prosser, G. A., et al. (2016). The Flavin Reductase MsuE Is a Novel Nitroreductase that Can Efficiently Activate Two Promising Next-Generation Prodrugs for Gene-Directed Enzyme Prodrug Therapy. Biochemical Pharmacology. [Link]
-
ResearchGate. (2012). Different Nitroimidazoles Shift the Same Target Proteins to a Different... [Scientific Diagram]. ResearchGate. [Link]
-
Upcroft, J. A., & Upcroft, P. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry. [Link]
-
Jarrad, A. M., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry. [Link]
-
Szymańska, E., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]
-
Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lecturio.com [lecturio.com]
- 7. sti.bmj.com [sti.bmj.com]
- 8. openmedscience.com [openmedscience.com]
- 9. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Flavin Reductase MsuE Is a Novel Nitroreductase that Can Efficiently Activate Two Promising Next-Generation Prodrugs for Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mechanism of nitroimidazole damage to DNA: coulometric evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ackerleylab.com [ackerleylab.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-(4-Nitro-1H-imidazol-1-yl)propanoic Acid Derivatives and Analogs for Drug Development Professionals
Abstract
The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Within the landscape of antimicrobial research, nitroimidazole derivatives have carved out a significant niche, demonstrating potent activity against a range of anaerobic bacteria and protozoa. This technical guide provides a comprehensive exploration of a specific subclass: 3-(4-nitro-1H-imidazol-1-yl)propanoic acid and its derivatives and analogs. We delve into the foundational principles of their synthesis, elucidate their mechanism of action as bioreductive prodrugs, and offer insights into their structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation anti-infective therapies.
Introduction: The Imperative for Novel Nitroimidazoles
The 4-nitroimidazole core is a privileged scaffold in medicinal chemistry, most notably represented by the anti-tuberculosis drugs delamanid and pretomanid.[1] These compounds have demonstrated efficacy against both replicating and non-replicating forms of Mycobacterium tuberculosis, highlighting the potential of the 4-nitroimidazole chemotype.[1] The propanoic acid side chain at the N-1 position of the imidazole ring offers a versatile handle for modifying the physicochemical properties of the molecule, such as solubility and pharmacokinetic profiles, and for the attachment of further functionalities. This guide will systematically dissect the key aspects of this promising class of compounds.
Synthetic Pathways: Constructing the Core Scaffold
The synthesis of this compound and its analogs primarily relies on the N-alkylation of the 4-nitroimidazole ring. Two principal strategies have proven effective:
-
Michael Addition to Acrylic Acid Derivatives: A highly efficient and regioselective method involves the Michael-type addition of 4(5)-nitroimidazole to an acrylate ester, such as methyl acrylate.[2] This reaction is typically catalyzed by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in an appropriate solvent like DMF.[2][3] The resulting ester can then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.
-
Nucleophilic Substitution with 3-Halopropanoic Acid Esters: An alternative approach involves the reaction of 4-nitroimidazole with an ethyl or methyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) in the presence of a base such as potassium carbonate.[4] This is followed by a subsequent hydrolysis step to afford the final product.
The choice of synthetic route may depend on the availability of starting materials and the desired scale of the reaction. The Michael addition is often favored for its high regioselectivity, yielding predominantly the N-1 substituted product.[2]
Visualizing the Synthetic Workflow
Caption: Synthetic routes to this compound.
Mechanism of Action: A Bioreductive Prodrug Approach
A defining characteristic of nitroimidazole-based antimicrobials is their mechanism of action as bioreductive prodrugs.[1][5] These compounds are selectively activated within the target pathogen, leading to the generation of cytotoxic reactive species.
The key steps in the activation of 4-nitroimidazoles, particularly in the context of Mycobacterium tuberculosis, are as follows:
-
Enzymatic Reduction: The nitro group of the 4-nitroimidazole is reduced by a deazaflavin-dependent nitroreductase (Ddn).[5] This enzyme utilizes the reduced form of cofactor F420 (F420H2) as an electron donor.
-
Generation of Reactive Nitrogen Species: The reduction of the nitro group leads to the formation of highly reactive nitrogen species, including nitric oxide (NO).
-
Multifaceted Cellular Damage: These reactive species are non-specific in their targets and can cause widespread damage to critical cellular components, including DNA, proteins, and lipids. A primary mode of action for some 4-nitroimidazole derivatives is the inhibition of mycolic acid biosynthesis, which is essential for the integrity of the mycobacterial cell wall.
This requirement for reductive activation in the low-oxygen environment of many pathogenic microorganisms contributes to the selective toxicity of nitroimidazoles.
Visualizing the Activation Pathway
Caption: Bioactivation of 4-nitroimidazole prodrugs.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-nitroimidazole derivatives can be significantly modulated by structural modifications. Key determinants of activity include:
-
The Nitro Group: The presence of the nitro group is essential for the bioreductive activation and subsequent antimicrobial activity.[1][5]
-
Substitution at the N-1 Position: The nature of the substituent at the N-1 position of the imidazole ring plays a crucial role in influencing the compound's physicochemical properties and its interaction with the activating enzyme. The propanoic acid moiety, for instance, can enhance aqueous solubility.
-
Modifications to the Imidazole Ring: Substitution at other positions on the imidazole ring can also impact activity. For example, the presence of a 2-position oxygen atom has been shown to be a key feature for the aerobic activity of some bicyclic 4-nitroimidazoles against M. tuberculosis.[5][6]
Experimental Protocols
Synthesis of Methyl 3-(4-nitro-1H-imidazol-1-yl)propanoate
This protocol is adapted from the Michael-type addition of azoles to methyl acrylate as described by Boncel et al. (2011).[2]
Materials:
-
4(5)-Nitroimidazole
-
Methyl acrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4(5)-nitroimidazole (1 equivalent) in DMF, add DBU (1.1 equivalents) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes.
-
Add methyl acrylate (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 3-(4-nitro-1H-imidazol-1-yl)propanoate.
Hydrolysis to this compound
Materials:
-
Methyl 3-(4-nitro-1H-imidazol-1-yl)propanoate
-
Hydrochloric acid (e.g., 6 M) or Lithium hydroxide
-
Methanol or Tetrahydrofuran/Water
-
Dichloromethane
Procedure (Acidic Hydrolysis):
-
Dissolve methyl 3-(4-nitro-1H-imidazol-1-yl)propanoate in a suitable solvent such as methanol.
-
Add an excess of aqueous hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Test compound (this compound or its derivatives)
-
Bacterial or protozoal culture
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., metronidazole)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the test microorganism at a standardized concentration.
-
Add the inoculum to each well of the microtiter plate.
-
Include positive and negative control wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Data Summary: Biological Activity of Representative Nitroimidazole Derivatives
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |
| Secnidazole analogs with oxadiazole scaffold | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [8] |
| N-alkylated 2-methyl-4-nitroimidazoles | E. coli, S. aureus, P. aeruginosa | Activity increases with alkyl chain length | [9] |
| 5-Nitroimidazole derivatives | Helicobacter pylori (metronidazole-resistant) | 8 - 16 (MIC50/MIC90) | [10] |
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds in the ongoing search for novel anti-infective agents. Their synthesis is accessible through established chemical transformations, and their mechanism of action as bioreductive prodrugs offers a degree of selective toxicity. Future research in this area should focus on the systematic exploration of derivatives of the propanoic acid side chain to optimize pharmacokinetic and pharmacodynamic properties. Furthermore, a thorough evaluation of the in vitro and in vivo efficacy of these compounds against a broad panel of clinically relevant pathogens is warranted. The insights and protocols provided in this guide are intended to facilitate these endeavors and contribute to the development of the next generation of nitroimidazole-based therapeutics.
References
- Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317-1328.
- Harbut, M. B., et al. (2026). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Omega.
- Boncel, S., et al. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 24.
- Anderson, J. R., et al. (2011). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic and anaerobic activities of 2- and 6-substituted bicyclic nitroimidazoles. Journal of Medicinal Chemistry, 54(16), 5639-5659.
- Liu, Y., et al. (2004). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Biotechnology Letters, 26(6), 525-528.
- Boncel, S., et al. (2025). Michael-type addition of azoles of broad-scale acidity to methyl acrylate.
- Al-Soud, Y. A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2886.
- Skała, K., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 888.
- Al-marjani, M. F., & Al-shammari, A. M. M. (2022).
- Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 22(1), e137969.
- Duan, J., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4287-4293.
- Gürsoy, A., & Demirayak, Ş. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2847-2849.
-
ResearchGate. (2025). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. Retrieved from [Link]
- Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 1-8.
- Bayram, G., et al. (2021). STUDY ON SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF SOME MICHEAL-TYPE ADDITION COMPOUNDS. Journal of the Faculty of Pharmacy of Ankara University, 45(2), 269-283.
- Ramírez, J., et al. (2021). Halogenated and hydrophobic N-alkylphenolimidazolium ionic liquids: Synthesis, antimicrobial activity and key features in their membrane-disruption mechanism. Bioorganic Chemistry, 115, 105199.
- Chen, Y., et al. (2008). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres.
- Al-Jubori, H. H., & Al-Masoudi, W. A. M. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives.
- Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid.
- Google Patents. (n.d.). WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
- Zhang, J., et al. (2023).
- Sharma, S., et al. (2018). Ethyl 3-bromopropanoate mediated tandem Knoevenagel–aldol annulation: a new strategy for the synthesis of indolizines. Organic & Biomolecular Chemistry, 16(31), 5648-5652.
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Sharma, S., et al. (2016). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 6(72), 68233-68239.
Sources
- 1. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 5. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 10. brieflands.com [brieflands.com]
A Technical Guide to 3-(4-nitro-1H-imidazol-1-yl)propanoic acid: A Hypoxia-Activated Pro-drug for Targeted Cancer Therapy
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Solid tumors are characterized by regions of low oxygen, or hypoxia, a condition that fosters resistance to conventional cancer therapies and promotes a more aggressive, metastatic phenotype.[1][2][3] This guide delves into the scientific foundation and therapeutic potential of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid, a member of the nitroimidazole class of compounds designed as a hypoxia-activated pro-drug (HAP). We will explore its mechanism of action, which leverages the unique reductive environment of hypoxic tumor cells for selective activation, alongside a comprehensive overview of the synthetic routes and the preclinical workflows necessary to validate its efficacy and safety. This document serves as a technical resource for researchers aiming to investigate and harness the capabilities of hypoxia-targeted agents in the next generation of cancer therapeutics.
The Central Challenge: Overcoming Therapy Resistance in the Hypoxic Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with stromal cells, immune cells, and the extracellular matrix.[4] A critical feature of most solid tumors is the development of hypoxic zones, resulting from a mismatch between the rapid proliferation of cancer cells and an inadequate, often chaotic, blood supply.[1][4] This low-oxygen state is not a passive condition but an active driver of tumor progression and therapeutic resistance.
Hypoxic tumor cells exhibit profound resistance to:
-
Radiotherapy: The cell-killing effect of ionizing radiation is largely dependent on the formation of reactive oxygen species (ROS), a process that requires molecular oxygen. In its absence, the efficacy of radiation is diminished significantly.[3]
-
Chemotherapy: Many chemotherapeutic agents rely on cell division to be effective or require adequate blood flow to reach their target.[3] Hypoxic cells are often quiescent or slow-growing and are located far from functional blood vessels, rendering them less susceptible to these drugs.[3]
A key molecular player in the cellular response to low oxygen is the Hypoxia-Inducible Factor-1 (HIF-1) .[1] Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, anaerobic metabolism, and cell survival, further contributing to the aggressive nature of the tumor.[1][3][5] Targeting these hypoxic, resistant cells is therefore a critical objective in modern oncology.
Mechanism of Action: Bio-reductive Activation of Nitroimidazoles
Hypoxia-activated pro-drugs (HAPs) are compounds specifically designed to be activated under low-oxygen conditions.[1][6] The nitroimidazole scaffold is a cornerstone of HAP development due to its favorable electrochemical properties.[7][8]
The activation of this compound follows a well-established bio-reductive pathway:
-
Initial One-Electron Reduction: In all cells, ubiquitous intracellular reductases (e.g., cytochrome P450 oxidoreductase) can donate a single electron to the nitro group (-NO₂) of the imidazole ring, forming a transient nitro radical anion.[9]
-
The "Futile Cycle" in Normoxic Tissue: In healthy, well-oxygenated tissues, molecular oxygen, being highly electron-affinic, rapidly re-oxidizes the radical anion back to the parent nitroimidazole compound.[9] This "futile cycle" prevents the accumulation of toxic metabolites, rendering the pro-drug inert in normal tissues.
-
Selective Activation in Hypoxic Tissue: In the absence of sufficient oxygen, the nitro radical anion is not re-oxidized. Instead, it undergoes further enzymatic reduction steps, leading to the formation of highly reactive and cytotoxic nitroso (-NO) and hydroxylamine (-NHOH) species.[3][9]
-
Cytotoxicity: These reactive intermediates can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, replication stress, cell cycle arrest, and ultimately, cell death.[3][10]
This oxygen-dependent differential metabolism ensures that the cytotoxic effects are precisely targeted to the hypoxic regions of a tumor, sparing healthy tissues.
Sources
- 1. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]
- 3. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 7. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Engineering Hypoxia Probes using 3-(4-nitro-1H-imidazol-1-yl)propanoic Acid
Executive Summary
3-(4-nitro-1H-imidazol-1-yl)propanoic acid represents a specialized class of bioreductive scaffolds used to detect and characterize hypoxic microenvironments in solid tumors and ischemic tissues. Unlike the canonical 2-nitroimidazole markers (e.g., Pimonidazole, FMISO) which target radiobiological hypoxia (~10 mmHg O₂), 4-nitroimidazole derivatives possess a lower single-electron reduction potential (
This guide details the chemical synthesis, conjugation strategies, and biological validation of this scaffold. It serves as a blueprint for researchers developing "deep hypoxia" probes or hypoxia-activated prodrugs (HAPs) where premature activation in normoxic tissue must be strictly minimized.
Chemical Rationale & Mechanism
The utility of this molecule lies in its bifunctional nature: the 4-nitroimidazole core acts as the oxygen-sensitive "warhead," while the propanoic acid tail serves as a versatile "handle" for bioconjugation to fluorophores, peptides, or PET isotopes.
The Bioreductive Switch
The mechanism relies on the oxygen-dependent futile cycling of the nitro group.
-
Entry: The molecule diffuses passively into cells.
-
Reduction: Intracellular nitroreductases (e.g., POR, xanthine oxidase) reduce the nitro group (-NO₂) to a nitro radical anion (-NO₂
). -
The Oxygen Sensor:
-
Normoxia: Molecular oxygen (
) has a higher electron affinity than the nitroimidazole. It strips the electron from the radical anion, regenerating the parent drug and forming superoxide ( ). This "futile cycle" prevents binding. -
Hypoxia: In the absence of
, the radical anion undergoes further reduction (disproportionation) to nitroso (-NO) and hydroxylamine (-NHOH) intermediates.
-
-
Trapping: These reactive intermediates form covalent adducts with intracellular thiols (glutathione) and protein amines, permanently labeling the hypoxic cell.
Redox Potential Hierarchy
The choice of the 4-nitro isomer is deliberate for tuning sensitivity:
| Scaffold | Hypoxia Sensitivity | Clinical Example | |
| 2-Nitroimidazole | ~ -400 | High (Radiobiological Hypoxia) | Pimonidazole, FMISO |
| 5-Nitroimidazole | ~ -460 | Medium (Antimicrobial) | Metronidazole |
| 4-Nitroimidazole | ~ -600 | Low (Deep Anoxia/Severe Hypoxia) | Target of this Guide |
Mechanistic Pathway Diagram
Caption: The "Oxygen Sensor" mechanism. In normoxia (green path), oxygen reverses the activation. In hypoxia (red path), the molecule becomes a reactive alkylating agent.
Synthesis & Conjugation Protocols
Note: 4-nitroimidazole tautomerizes with 5-nitroimidazole. Regioselective alkylation is critical.
Synthesis of this compound
Reagents: 4(5)-Nitroimidazole, Methyl 3-bromopropionate (or Methyl Acrylate), Cesium Carbonate (
-
Alkylation (N1-Substitution):
-
Dissolve 4(5)-nitroimidazole (1.0 eq) in anhydrous DMF.
-
Add
(1.5 eq) and stir at RT for 30 min. -
Add Methyl 3-bromopropionate (1.2 eq) dropwise. Heat to 60°C for 4-6 hours.
-
Critical Step: This produces a mixture of 1,4-isomer (desired) and 1,5-isomer. The 1,4-isomer is generally less polar.
-
Purification: Remove DMF in vacuo. Resuspend in EtOAc/Water. Separate organic layer. Purify via Silica Gel Column Chromatography (Hexane:EtOAc gradient). The 1,4-isomer usually elutes after the 1,5-isomer due to hydrogen bonding differences, but verify with NOE NMR (interaction between N1-CH2 and C5-H confirms 1,4 structure).
-
-
Hydrolysis:
-
Dissolve the methyl ester in THF/Water (1:1).
-
Add LiOH (2.0 eq) and stir at RT for 2 hours.
-
Acidify with 1M HCl to pH 3.0 to precipitate the product or extract with EtOAc.
-
Recrystallize from Ethanol.
-
Conjugation Strategy (Amide Coupling)
To use this as a probe (e.g., coupling to a fluorophore amine), use NHS-ester activation.
-
Dissolve the acid (1 eq) in dry DMSO.
-
Add EDC (1.2 eq) and N-hydroxysuccinimide (NHS, 1.2 eq). Stir for 2 hours.
-
Add the amine-containing payload (e.g., FITC-cadaverine or a peptide) and DIPEA (3 eq).
-
Stir overnight. Dialyze or HPLC purify.
Biological Validation Protocols
In Vitro Hypoxia Selectivity (A549/HCT116 Cells)
Objective: Confirm oxygen-dependent binding.
Reagents:
-
Test Compound: this compound conjugate (e.g., Fluorescent).
-
Control: Pimonidazole (Hypoxyprobe™) for comparison.
-
Hypoxia Chamber (<0.1%
) or Chemical Hypoxia ( - Note: stabilizes HIF-1 but does not mimic the reductive environment required for nitro-reduction. Physical hypoxia is mandatory for this assay.)
Protocol:
-
Seeding: Seed cells at
cells/well in 6-well plates. Adhere overnight. -
Dosing: Treat cells with 100 µM of the Test Compound.
-
Incubation:
-
Group A: Normoxia (21%
, 5% ) for 4 hours. -
Group B: Hypoxia (0.1%
, 5% ) for 4 hours.
-
-
Fixation & Analysis:
-
Wash 3x with cold PBS.
-
If fluorescent: Fix with 4% PFA and image via Confocal Microscopy.
-
If non-fluorescent (free acid): Lyse cells.[1] Perform LC-MS/MS to detect covalent adducts on proteins (Look for mass shift +183 Da on cysteine residues).
-
In Vivo Tumor Accumulation
Objective: Verify biodistribution in solid tumors.
-
Model: BALB/c nude mice with subcutaneous A549 xenografts (~200
). -
Injection: IV tail vein injection of the probe (10 mg/kg).
-
Timeline: Allow 2-3 hours for circulation and clearance from normoxic tissues.
-
Harvest: Collect Tumor, Muscle, Liver, and Blood.
-
Quantification: Homogenize tissues. Extract with Acetonitrile. Analyze via HPLC-UV or Fluorescence plate reader.
-
Success Metric: Tumor-to-Muscle (T/M) ratio > 3.0 indicates specific retention.
-
Data Analysis & Interpretation
When analyzing results using the 4-nitroimidazole scaffold, interpretation differs from standard markers.
| Observation | Interpretation |
| High Binding in Normoxia | False Positive. Likely non-specific binding or insufficient clearance time. The 4-nitro potential is too low to be reduced in normoxia, so this suggests background noise. |
| Binding only at <0.1% O2 | Validation. The 4-nitro scaffold requires severe hypoxia. This confirms the probe marks necrotic cores or deep anoxia. |
| Binding at 1-2% O2 | Unexpected. Usually, 2-nitroimidazoles bind here. If 4-nitro binds, check for high expression of specific reductases (e.g., DT-Diaphorase/NQO1) which can bypass the oxygen sensor. |
Experimental Workflow Diagram
Caption: Step-by-step validation workflow from chemical synthesis to in vivo testing.
References
-
Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia. Source: PubMed (National Institutes of Health) URL:[Link]
-
Synthesis and Evaluation of 99m Tc-Labelled 2-Nitroimidazole Derivatives. Source: MDPI (Molecules) URL:[Link]
-
HP-DO3A-nitroimidazole: A Promising Agent for PET Detection of Tumor Hypoxia. Source: PubMed Central URL:[Link]
-
Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Source: Open MedScience URL:[Link]
-
Nitroimidazole adducts as markers for tissue hypoxia: mechanistic studies. Source: British Journal of Cancer (via PMC) URL:[2][Link]
Sources
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro evaluation of the novel compound, 3-(4-nitro-1H-imidazol-1-yl)propanoic acid. Nitroimidazole derivatives are a significant class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and radiosensitizing properties.[1][2][3] The 4-nitro position, in particular, is crucial for various biological effects, with several derivatives being investigated and approved for therapeutic use.[2] This guide outlines detailed protocols for assessing the cytotoxic, hypoxia-activated, and radiosensitizing potential of this compound, providing a robust framework for its preclinical characterization.
Introduction: The Therapeutic Potential of 4-Nitroimidazoles
The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules.[2] The introduction of a nitro group, particularly at the 4-position, confers unique chemical and biological properties. 4-Nitroimidazole derivatives are known to act as prodrugs that undergo bioreduction in hypoxic environments, a characteristic feature of solid tumors.[4][5] This selective activation in low-oxygen conditions makes them attractive candidates for targeted cancer therapy.[4][6] Furthermore, their electron-affinic nature has led to their development as radiosensitizers, agents that enhance the efficacy of radiation therapy on hypoxic tumor cells.[3][7]
Given the structural features of this compound, it is hypothesized to possess potential as a hypoxia-activated prodrug and/or a radiosensitizer. This guide provides the necessary protocols to investigate these hypotheses in a controlled in vitro setting.
Compound Handling and Preparation
Prior to initiating any in vitro studies, proper handling and preparation of this compound are critical for obtaining reproducible results.
2.1. Reconstitution of Dry Powder
-
Solubility Testing: The solubility of the compound should be empirically determined in various solvents. Due to the propanoic acid moiety, initial testing in aqueous buffers with pH adjustment is recommended. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock solutions.
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of the compound.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure complete dissolution by vortexing or sonication.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Protect from light.
2.2. Preparation of Working Solutions
-
Thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the compound in sterile, serum-free cell culture medium immediately before use.
-
The final concentration of DMSO in the cell culture should be kept constant across all treatment groups and should not exceed a non-toxic level (typically ≤ 0.5%).
Protocol I: Assessment of General Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] This initial screen is essential to determine the baseline toxicity of the compound under normal oxygen conditions (normoxia).
3.1. Principle
Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9][10]
3.2. Materials
-
Selected cancer cell line(s) (e.g., HeLa, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]
-
Plate reader capable of measuring absorbance at 570 nm
3.3. Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a range of concentrations of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of the solubilization solution to each well.[11]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.
-
3.4. Data Analysis
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This can be determined by plotting a dose-response curve (Percent Viability vs. log[Compound Concentration]) and using non-linear regression analysis.
| Parameter | Description |
| Cell Line | The specific cancer cell line used in the assay. |
| Seeding Density | The number of cells seeded per well. |
| Incubation Time | The duration of compound exposure (e.g., 24, 48, 72 hours). |
| IC₅₀ (µM) | The concentration of the compound that inhibits cell viability by 50%. |
Protocol II: Investigating Hypoxia-Selective Activity
A key characteristic of many nitroimidazole compounds is their enhanced cytotoxicity under hypoxic conditions.[5][12] This protocol is designed to compare the cytotoxic effects of this compound under normoxic (21% O₂) and hypoxic (<1% O₂) conditions.
4.1. Experimental Workflow
Caption: Workflow for assessing hypoxia-selective cytotoxicity.
4.2. Methodology
-
Follow the MTT assay protocol as described in Section 3, with the following modifications:
-
Prepare two identical sets of 96-well plates.
-
After adding the test compound, place one set of plates in a standard normoxic incubator (37°C, 5% CO₂, 21% O₂).
-
Place the second set of plates in a hypoxic chamber or incubator (37°C, 5% CO₂, <1% O₂).
-
Incubate both sets of plates for the same duration.
-
After incubation, perform the MTT assay on both sets of plates.
4.3. Data Analysis
-
Calculate the IC₅₀ values for both normoxic (IC₅₀-Nor) and hypoxic (IC₅₀-Hyp) conditions.
-
Determine the Hypoxic Ratio (HR) : HR = IC₅₀-Nor / IC₅₀-Hyp
-
An HR value significantly greater than 1 indicates selective cytotoxicity under hypoxic conditions.
| Condition | IC₅₀ (µM) | Hypoxic Ratio (HR) |
| Normoxia | ||
| Hypoxia |
4.4. Mechanistic Insight: Western Blot for HIF-1α Stabilization
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that is rapidly degraded under normoxic conditions but stabilizes under hypoxia. Its detection can confirm the successful induction of a hypoxic state in the cells and can be a downstream marker of the cellular response.
Caption: Western blot workflow for HIF-1α detection.
Protocol:
-
Sample Preparation: Culture cells under normoxic and hypoxic conditions. Using nuclear extracts is recommended as stabilized HIF-1α translocates to the nucleus.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 30-50 µg of nuclear protein extract on an 8-10% polyacrylamide gel.[13]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against HIF-1α overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
Protocol III: Evaluating Radiosensitizing Potential with a Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[14] This protocol assesses whether this compound can enhance the cell-killing effects of radiation, particularly under hypoxic conditions.
5.1. Principle
This assay measures the ability of a single cell to proliferate and form a colony of at least 50 cells.[14][15] A reduction in the number of colonies formed after treatment, compared to untreated controls, indicates cytotoxic or cytostatic effects.
5.2. Methodology
-
Cell Seeding:
-
Treatment and Incubation:
-
Allow cells to attach for several hours.
-
Treat the cells with a non-toxic concentration of the test compound (determined from the MTT assay).
-
Incubate under normoxic or hypoxic conditions for a defined period before irradiation.
-
-
Irradiation:
-
Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Post-Irradiation Incubation:
-
Remove the compound-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies are formed.[14]
-
-
Fixation and Staining:
-
Colony Counting:
-
Carefully rinse the plates with water and allow them to air dry.
-
Count the colonies containing at least 50 cells.
-
5.3. Data Analysis
-
Plating Efficiency (PE):
-
PE = (Number of colonies counted / Number of cells seeded) x 100
-
-
Surviving Fraction (SF):
-
SF = Number of colonies formed after treatment / (Number of cells seeded x (PE / 100))
-
-
Dose-Response Curve: Plot the log of the surviving fraction against the radiation dose.
-
Sensitizer Enhancement Ratio (SER): The SER is the ratio of radiation doses required to produce the same level of biological effect (e.g., 1% survival) in the absence and presence of the compound. An SER > 1 indicates radiosensitization.[7]
| Treatment Group | Plating Efficiency (%) | Surviving Fraction (at 4 Gy) | Sensitizer Enhancement Ratio (SER) |
| Radiation Alone | 1.0 | ||
| Radiation + Compound (Normoxia) | |||
| Radiation + Compound (Hypoxia) |
Conclusion and Future Directions
The protocols detailed in this guide provide a foundational framework for the in vitro characterization of this compound. By systematically evaluating its general cytotoxicity, hypoxia-selective activity, and radiosensitizing potential, researchers can gain crucial insights into its therapeutic promise. Positive results from these assays would warrant further investigation into the compound's mechanism of action, including studies on DNA damage, cell cycle arrest, and apoptosis induction. Ultimately, a thorough in vitro profiling is an indispensable step in the journey of developing novel anticancer agents.
References
- Novus Biologicals. (n.d.). Western Blot protocol for HIF-1 alpha Antibody (NB100-479).
- Abcam. (n.d.). MTT assay protocol.
- Bio-protocol. (2025, February 5). Clonogenic Assay.
- Novus Biologicals. (n.d.). Western Blot Protocol Specific for HIF-1alpha Antibody (NB100-105).
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol.
- BenchChem. (2025). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
- PubMed. (2024, April 8).
- PMC. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
- McGill Radiobiology. (n.d.). Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf.
- BenchChem. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
- BMG Labtech. (2025, July 28).
- PMC. (2011, March 13). Clonogenic Assay: Adherent Cells.
- Frontiers. (2026, February 5). Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II)
- Anticancer Research. (n.d.). Iodinated Nitroimidazoles as Radiosensitizers.
- ResearchGate. (2013, October 28). Does anyone perform HIF1 alpha Western blot?.
- National Center for Biotechnology Information. (n.d.). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity.
- Wellcome Centre for Human Genetics. (n.d.). Clonogenic Survival Analysis.
- protocols.io. (n.d.). Western Blot Procedure HIF1-alpha.
- ACS Publications. (2025, November 4).
- ResearchGate. (2026, February 9). Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II)
- Abcam. (n.d.). HIF-1 alpha.
- Creative Bioarray. (n.d.). Clonogenic Assay.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Frontiers. (2021, April 18). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy.
- PubMed. (n.d.).
- PubMed. (n.d.). A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis.
- PubMed. (n.d.).
- ACS Omega. (2026, January 27). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity.
- PMC. (n.d.). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes.
- SciELO. (n.d.). In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents.
- Dove Medical Press. (2018, October 18). Hypoxia-activated prodrugs and redox-responsive nanocarriers | IJN.
- ResearchGate. (2025, August 9). Effect of lipophilicity of nitroimidazoles on radiosensitization of hypoxic bacterial cells in vitro.
- MDPI. (2022, February 2).
- PMC. (n.d.).
- Semantic Scholar. (2022, July 13).
- MDPI. (2023, May 31). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers.
- ResearchGate. (2023, August 3).
- ChemicalBook. (n.d.). 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis.
- PMC. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)
Sources
- 1. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds [frontiersin.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 6. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. creative-bioarray.com [creative-bioarray.com]
Application Note: 3-(4-nitro-1H-imidazol-1-yl)propanoic acid for In Vivo Hypoxia Imaging
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Hypoxia Imaging
Hypoxia, a condition of insufficient oxygen supply in tissues, is a critical feature in the pathophysiology of numerous diseases, including solid tumors, ischemic stroke, and inflammatory conditions.[1][2][3][4] In oncology, tumor hypoxia is strongly associated with resistance to radiotherapy and chemotherapy, increased metastatic potential, and poor patient prognosis.[5][6] Consequently, the ability to non-invasively visualize and quantify hypoxic regions within a living subject is paramount for disease diagnosis, patient stratification, and monitoring therapeutic response.
Nitroimidazole-based compounds have emerged as the gold standard for hypoxia detection.[7][8] These agents are bioreductively activated, leading to their selective trapping within oxygen-deprived cells. This application note provides a detailed guide to the use of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid , a versatile nitroimidazole derivative, for robust in vivo hypoxia imaging. Its propanoic acid linker offers a key advantage: a convenient chemical handle for conjugation to a wide array of signaling molecules, enabling its use across multiple imaging modalities, including Positron Emission Tomography (PET) and Near-Infrared Fluorescence (NIRF) imaging.
Principle: The Mechanism of Hypoxia-Selective Trapping
The efficacy of nitroimidazole probes hinges on an elegant, oxygen-dependent metabolic pathway. Understanding this mechanism is crucial for designing experiments and interpreting imaging data correctly.
-
Systemic Distribution & Cellular Diffusion: Following administration, the nitroimidazole probe distributes throughout the body and, being a small, relatively lipophilic molecule, freely diffuses across cell membranes into both normoxic and hypoxic cells.
-
Initial Reduction: Inside the cell, ubiquitous intracellular nitroreductases catalyze a one-electron reduction of the nitro group (-NO₂) to a nitro radical anion (-NO₂•⁻). This is the pivotal step in the detection process.[2]
-
The Oxygen-Dependent Switch:
-
In Normoxic Cells (Normal Oxygen): Molecular oxygen, being highly electron-affinic, rapidly re-oxidizes the radical anion back to the parent nitroimidazole.[6][9] This reversible reaction prevents further reduction, and the parent compound can diffuse back out of the cell. There is no net accumulation.
-
In Hypoxic Cells (Low Oxygen): In the absence of sufficient oxygen, the re-oxidation step is inhibited. The nitro radical anion undergoes further, irreversible reduction steps, forming highly reactive nitroso and hydroxylamine intermediates.[10]
-
-
Covalent Binding and Trapping: These reactive intermediates covalently bind to intracellular macromolecules, such as proteins and nucleic acids.[9] This covalent linkage effectively traps the probe inside the hypoxic cell. The gradual accumulation of the probe in hypoxic tissues, contrasted with its clearance from normoxic tissues, generates the imaging signal.[8]
Figure 2: Step-by-step workflow for in vivo PET imaging of hypoxia.
Data Analysis (PET):
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D) with CT-based attenuation correction.
-
Co-register PET and CT images.
-
Draw Regions of Interest (ROIs) over the tumor and a reference tissue (e.g., contralateral muscle).
-
Calculate the mean or maximum radioactivity concentration within each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
The primary metric for hypoxia is the Tumor-to-Muscle (T/M) ratio. A T/M ratio significantly greater than 1.5-2.0 is generally indicative of probe retention in hypoxic tissue. [11]
Validation and Trustworthiness: Ensuring Specificity
An imaging signal is only as valuable as its biological specificity. The protocols described here must be part of a self-validating system.
-
Immunohistochemistry (IHC) Correlation: This is the cornerstone of validation. After the final imaging session, tumors should be excised, sectioned, and stained for hypoxia markers.
-
Pimonidazole or Hypoxyprobe™: Administer an orthogonal hypoxia marker like pimonidazole 60-90 minutes before euthanasia. Use an anti-pimonidazole antibody to stain tissue sections.
-
HIF-1α: Stain for Hypoxia-Inducible Factor 1-alpha, a key transcription factor that is stabilized under hypoxic conditions.
-
Procedure: Co-register the ex vivo autoradiography (for PET) or fluorescence microscopy (for NIRF) images of the tumor sections with the adjacent IHC-stained sections. A strong spatial correlation between your probe's signal and the IHC marker signal validates that accumulation is occurring in hypoxic regions. [11][12][13]
-
-
Biodistribution Studies: For radiolabeled probes, a quantitative biodistribution study is essential. At a predetermined time point post-injection, euthanize the animal, harvest all major organs and the tumor, weigh them, and count their radioactivity in a gamma counter. This provides precise %ID/g values for all tissues, confirming the imaging-based quantification and revealing the probe's clearance profile.
Expertise & Troubleshooting
-
Causality of Imaging Window: The choice of imaging time point is critical. For ⁶⁸Ga-PET, imaging too early (<30 min) may show high background signal from probe still in circulation. Imaging too late (>3 half-lives) results in low signal due to radioactive decay. For NIRF, the 24-hour time point is chosen to allow for the slow process of clearance from normoxic tissues and blood, thereby maximizing the T/M ratio. [14][15]* "Leaky" Tumors vs. True Hypoxia: Poorly vascularized tumors can exhibit an Enhanced Permeability and Retention (EPR) effect, causing non-specific probe accumulation. The key differentiator for a hypoxia-specific probe is retention over time. If the T/M ratio increases between early (e.g., 1 hr) and late (e.g., 4 hr) time points, it strongly suggests hypoxia-specific trapping rather than just passive accumulation.
-
Troubleshooting Low Signal: A low T/M ratio may not always mean the absence of hypoxia. It could indicate:
-
Poor Probe Delivery: The tumor may be so poorly perfused that the probe cannot reach the hypoxic core. This can be checked by co-injecting a perfusion agent.
-
Low Nitroreductase Activity: The specific tumor model may have low expression of the enzymes required for probe activation.
-
Rapid Probe Metabolism: The linker or reporter may be unstable in vivo. Pre-clinical stability studies in plasma are recommended.
-
References
-
Shimizu Y., et al. (2018). Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry. Yakugaku Zasshi. [Link]
-
Tanaka, S., et al. (2010). Hypoxia-Sensitive Fluorescent Probes for in Vivo Real-Time Fluorescence Imaging of Acute Ischemia. Journal of the American Chemical Society. [Link]
-
Zhang, J., et al. (2023). Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. Molecules. [Link]
-
Fu, Y., et al. (2021). Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET. Frontiers in Oncology. [Link]
-
Basu, K., et al. (2020). Luminescent Probe Based Techniques for Hypoxia Imaging. Biosensors. [Link]
-
Feron, O., et al. (2012). Hypoxia imaging with the nitroimidazole 18F-FAZA PET tracer. Radiotherapy and Oncology. [Link]
-
Nehring, A., et al. (2019). 2-Nitroimidazole-Furanoside Derivatives for Hypoxia Imaging—Investigation of Nucleoside Transporter Interaction, 18 F-Labeling and Preclinical PET Imaging. Molecules. [Link]
-
Radiology Key. (2016). Imaging Agents Labeled with Positron Emitters. Radiology Key. [Link]
-
Challapalli, A., et al. (2012). PET of Hypoxia: Current and Future Perspectives. Journal of Nuclear Medicine. [Link]
-
Seta, Y., et al. (2015). In Vivo Imaging of Retinal Hypoxia. Investigative Ophthalmology & Visual Science. [Link]
-
Wardman, P. (2016). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology. [Link]
-
Lafontaine, D., et al. (2018). Correlation of Preclinical In Vivo Imaging Modalities and Immunohistochemistry for Tumor Hypoxia and Vasculature. Contrast Media & Molecular Imaging. [Link]
-
ResearchGate. (n.d.). Mechanisms for hypoxia imaging with nitroimidazole based tracers. ResearchGate. [Link]
-
Au, Y., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience. [Link]
-
Moustafa, R. R., et al. (2008). Applications of Nitroimidazole In Vivo Hypoxia Imaging in Ischemic Stroke. Stroke. [Link]
-
Moustafa, R. R., et al. (2008). Applications of nitroimidazole in vivo hypoxia imaging in ischemic stroke. Stroke. [Link]
-
ResearchGate. (n.d.). In vivo fluorescence tomography imaging setup. ResearchGate. [Link]
-
Sarma, S., et al. (2023). Molecular imaging of tumor hypoxia: Evolution of nitroimidazole radiopharmaceuticals and insights for future development. Bioorganic Chemistry. [Link]
-
Liu, H., et al. (2014). HP-DO3A-nitroimidazole: A Promising Agent for PET Detection of Tumor Hypoxia. Molecular Pharmaceutics. [Link]
-
Liu, S., et al. (2021). Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Frontiers in Chemistry. [Link]
-
Bell, C. L., et al. (2012). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) -3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Molecules. [Link]
-
Reisch, L., et al. (2010). [18F]-3-Fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl) -1H-1,2,3-triazol-1-yl)propan-1-ol. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Al-Soud, Y. A., et al. (2023). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. Research Square. [Link]
-
Reddy, S. Y., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]
-
Terent'ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]
Sources
- 1. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Applications of nitroimidazole in vivo hypoxia imaging in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]-3-Fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-Nitroimidazole-Furanoside Derivatives for Hypoxia Imaging—Investigation of Nucleoside Transporter Interaction, 18F-Labeling and Preclinical PET Imaging [mdpi.com]
- 6. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET [frontiersin.org]
- 8. dial.uclouvain.be [dial.uclouvain.be]
- 9. Imaging Agents Labeled with Positron Emitters | Radiology Key [radiologykey.com]
- 10. openmedscience.com [openmedscience.com]
- 11. Frontiers | Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging [frontiersin.org]
- 12. [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. revvity.com [revvity.com]
- 15. Correlation of Preclinical In Vivo Imaging Modalities and Immunohistochemistry for Tumor Hypoxia and Vasculature | In Vivo [iv.iiarjournals.org]
Application Note: Analytical Control Strategy for 3-(4-nitro-1H-imidazol-1-yl)propanoic Acid
This Application Note is written for analytical chemists and pharmaceutical scientists involved in the process development and quality control of nitroimidazole-based therapeutics (e.g., Pretomanid, Delamanid).[1][2]
Introduction & Criticality
The compound 3-(4-nitro-1H-imidazol-1-yl)propanoic acid is a critical process-related impurity (PRI) often observed during the synthesis of nitroimidazooxazine tuberculosis drugs (e.g., Pretomanid).[1][2] It typically arises from the hydrolysis of ester intermediates or unreacted alkylating agents reacting with the nitroimidazole core.[1]
Regulatory Context (ICH M7)
Due to the presence of the nitroimidazole moiety, this impurity is structurally alerted for mutagenicity.[1][2] Under ICH M7 (R1) guidelines, it requires control to threshold of toxicological concern (TTC) levels—often <10 ppm in the final drug substance (API) unless Ames negative data proves otherwise.[1][2]
This guide details two complementary methods:
-
Method A (HPLC-UV): For process optimization and intermediate monitoring (>0.05% levels).
-
Method B (LC-MS/MS): For trace-level GTI release testing (<10 ppm).
Physicochemical Profile & Method Design
Understanding the molecule is the first step to robust chromatography.[1]
| Property | Value / Characteristic | Analytical Implication |
| Structure | Nitroimidazole ring + Propanoic acid tail | Dual polarity: Hydrophobic ring, Hydrophilic tail.[1][2] |
| pKa (Acid) | ~4.5 (Carboxylic Acid) | Critical: At neutral pH, the molecule is anionic (COO⁻) and will elute in the void volume on C18.[1][2] Mobile phase must be acidic (pH < 3.0) to keep it neutral for retention.[1][2] |
| pKa (Base) | < 2.0 (Imidazole N3) | The nitro group is electron-withdrawing, making the ring nitrogen very weakly basic.[1][2] It will not protonate significantly above pH 2.[1][2] |
| UV Max | 315–325 nm | Distinctive nitroimidazole absorbance.[1][2] Allows detection away from many non-nitro impurities (often <250 nm).[1][2] |
| LogP | ~0.5 (Estimated) | Moderately polar.[1][2] Requires high aqueous start in gradient.[1] |
Method A: HPLC-UV (Process Control)[1][2]
Objective: Routine monitoring of the impurity at levels ≥ 0.05% (500 ppm). System: Agilent 1290 Infinity II or Waters H-Class (or equivalent).
Chromatographic Conditions
-
Column: Waters XSelect HSS T3 C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-retention C18).[1][2]
-
Column Temp: 35°C.
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % A | % B | Event |
| 0.0 | 95 | 5 | Initial Hold (Retention) |
| 3.0 | 95 | 5 | End Isocratic Hold |
| 15.0 | 40 | 60 | Elution of Impurity & Parent |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Performance Criteria:
-
Retention Time (RT): Impurity ~6-8 min; Parent (Pretomanid) ~12-14 min.[1][2]
-
Resolution (Rs): > 2.0 between impurity and parent.
Method B: LC-MS/MS (Trace Analysis / GTI)[1][2]
Objective: Quantitation at ppm levels (Limit of Quantitation ~ 1 ppm). System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1][2]
Mass Spectrometry Parameters
-
Polarity: Positive Mode (+) .
MRM Transitions (Optimized)
| Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | CE (V) | ID / Mechanism |
| 186.1 | 140.1 | 50 | 20 | Quantifier (Loss of NO₂ group, -46 Da) |
| 186.1 | 94.1 | 50 | 35 | Qualifier (Imidazole ring fragmentation) |
-
Causality: The loss of the nitro group (NO₂) is the most characteristic fragmentation pathway for nitroimidazoles, providing high specificity against matrix background.[1][2]
Experimental Protocols
Sample Preparation Workflow
The solubility difference between the polar impurity and the lipophilic parent drug (Pretomanid) can be exploited.[1][2]
Figure 1: Decision tree for sample preparation based on analytical requirements.
Standard Preparation
-
Stock Solution: Dissolve 10 mg of this compound reference standard in 10 mL Acetonitrile (1000 ppm).
-
Intermediate: Dilute Stock 1:100 with Water (10 ppm).
-
Spiking: For validation, spike the Intermediate solution into the API matrix to prove recovery (Accuracy).
Validation Strategy (ICH Q2)
To ensure trustworthiness, the method must be validated.[1]
| Parameter | Acceptance Criteria | Experimental approach |
| Specificity | No interference at RT of impurity. | Inject Blank, Placebo, and Unspiked API.[1] |
| Linearity | R² > 0.99. | 6 levels from LOQ to 150% of limit.[1] |
| Accuracy | 80–120% Recovery.[1][2] | Spike impurity into API at LOQ, 100%, and 150% levels. |
| Precision | RSD < 10% (at trace levels).[1][2][3] | 6 replicates at the specification limit. |
| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ). | Determined by serial dilution of standard.[1] |
Troubleshooting "Ghost" Peaks
If you observe carryover:
-
Cause: The carboxylic acid moiety can bind to metal surfaces in the LC system.[1]
-
Fix: Use a "Needle Wash" of 50:50 MeOH:Water + 0.5% Formic Acid.[1] Passivate the LC system with 30% Phosphoric acid if using older stainless steel equipment.[1]
References
-
ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2] (2017).[1][2][4] Link
-
Medicines for All Institute (M4ALL). Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University.[1][2][5] (2023).[1][2][4][5][6][7] Link
-
American Chemical Society. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol.[1][2] Org.[1][2] Process Res. Dev. (2023). Link[1][2]
-
PubChem. Compound Summary: 3-(4-Nitrophenyl)propanoic acid (Structural Analog Data).[1][2][8] National Library of Medicine.[1] Link[1][2]
-
US FDA. Guidance for Industry: Q2(R1) Validation of Analytical Procedures.Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. sciforschenonline.org [sciforschenonline.org]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. Pretomanid | Medicines for All Institute [medicines4all.vcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Characterization and Protocol for 3-(4-nitro-1H-imidazol-1-yl)propanoic acid (4-NIPA)
Executive Summary & Mechanism of Action
Introduction
The compound 3-(4-nitro-1H-imidazol-1-yl)propanoic acid (referred to herein as 4-NIPA ) represents a subclass of nitroimidazole radiosensitizers designed to overcome hypoxic resistance in solid tumors. Unlike the widely studied 2-nitroimidazoles (e.g., Misonidazole) which exhibit high electron affinity but dose-limiting neurotoxicity, 4-nitroimidazole derivatives typically possess lower single-electron reduction potentials (
This physicochemical distinction suggests a theoretical trade-off: 4-NIPA may require higher molar concentrations to achieve radiosensitization comparable to 2-nitroimidazoles, but with a significantly improved toxicity profile, potentially allowing for higher cumulative dosing during fractionated radiotherapy.
Mechanism: The "Oxygen Fixation" Hypothesis
Radiosensitization by 4-NIPA relies on its ability to mimic molecular oxygen in hypoxic environments.
-
Ionizing Radiation creates radical sites on DNA (
). -
In Normoxia: Oxygen (
) reacts with to form stable, toxic peroxides ( ), "fixing" the damage. -
In Hypoxia: The damage is chemically repaired by cellular thiols (e.g., Glutathione), leading to cell survival (radioresistance).
-
With 4-NIPA: The nitro group (
) is electron-affinic.[1] It accepts an electron from the DNA radical, forming a DNA-adduct or preventing repair, thus "fixing" the lethal lesion.
Physicochemical Properties
-
Chemical Formula:
-
Molecular Weight: ~185.14 g/mol
-
Acidity: The propanoic acid tail confers a pKa
4.8. At physiological pH (7.4), the molecule exists primarily as an anion ( ).-
Critical Insight: The anionic charge limits passive diffusion across cell membranes. Efficacy may depend on Monocarboxylate Transporters (MCTs) for cellular uptake, a factor that must be validated in cell line selection.
-
Experimental Protocols: In Vitro Validation
Preparation of Stock Solutions
Objective: Create a stable, pH-balanced stock for cellular assays.
-
Weighing: Accurately weigh 18.5 mg of 4-NIPA.
-
Dissolution: Add 900 µL of PBS (Phosphate Buffered Saline). The compound may not dissolve immediately due to the acidic proton.
-
pH Adjustment: Carefully add 1M NaOH dropwise (approx. 50-100 µL) while vortexing until the solution clears and pH reaches 7.2–7.4.
-
Sterilization: Filter through a 0.22 µm PES syringe filter.
-
Final Concentration: Adjust volume to 1.0 mL to achieve a 100 mM stock .
-
Storage: Aliquot and store at -20°C. Protect from light.
-
Clonogenic Survival Assay (The Gold Standard)
Objective: Determine the Sensitizer Enhancement Ratio (SER).
Materials:
-
Cell Lines: EMT6 (Mouse Mammary Carcinoma) or A549 (Human Lung Carcinoma). Note: EMT6 is preferred for initial hypoxia studies due to robust hypoxic tolerance.
-
Hypoxic Chamber: Bactron anaerobic chamber or localized nitrogen flush system (
). -
Irradiation Source: X-ray (e.g., 225 kVp) or Gamma (Cs-137).
Protocol:
-
Seeding: Plate cells (500–2,000 cells/dish) in 60mm glass petri dishes. Allow attachment (6–12 hours).
-
Drug Treatment: Replace media with fresh media containing 4-NIPA at graded concentrations (e.g., 0, 1, 2, 5 mM).
-
Control: Include a Misonidazole (1 mM) positive control group.
-
-
Hypoxia Induction: Place "Hypoxic" dishes in the anaerobic chamber for 2 hours prior to irradiation to equilibrate gas and allow drug uptake. Keep "Normoxic" dishes in standard incubator.
-
Irradiation: Irradiate cells inside the chamber (or sealed vessels) at doses: 0, 2, 4, 6, 8, 10 Gy.
-
Washout: Immediately after irradiation, remove drug-containing media, wash with PBS, and add fresh growth media.
-
Incubation: Incubate for 10–14 days for colony formation.
-
Scoring: Fix with methanol/acetic acid (3:1) and stain with Crystal Violet. Count colonies
cells.
Data Analysis:
-
Plot Survival Fraction (log scale) vs. Dose (linear scale) .
-
Calculate SER at 1% survival level:
-
Success Criteria: An SER
indicates significant radiosensitization.
Experimental Protocols: In Vivo Efficacy
Tumor Xenograft Model
Objective: Assess radiosensitization in a physiological tumor microenvironment.
-
Model: Syngeneic mice (e.g., BALB/c with EMT6 tumors) are preferred over immunodeficient models to assess potential immune-adjuvant effects.
-
Implantation: Inject
cells subcutaneously into the right hind flank. -
Enrollment: Start treatment when tumors reach 100–150 mm³.
Pharmacokinetic (PK) Optimization (Tmax Determination)
Before efficacy studies, you must determine when the drug peaks in the tumor.
-
Administer 4-NIPA (100 mg/kg, IP or IV).
-
Harvest tumor and plasma at 15, 30, 60, 120 min.
-
Analyze via LC-MS/MS.
-
Protocol Adjustment: Set irradiation time at the observed Tumor
(likely 30–45 min post-injection).
Fractionated Radiotherapy Schedule
Groups (n=8-10 mice/group):
-
Vehicle Control (No IR)
-
IR Only (e.g., 2 Gy x 5 fractions)
-
4-NIPA Only (No IR)
-
4-NIPA + IR (Combination)
Procedure:
-
Dosing: Administer 4-NIPA (e.g., 200 mg/kg) IP 30-45 mins prior to each radiation fraction.
-
Irradiation: Anesthetize mice; shield body with lead; target tumor with 2 Gy.
-
Monitoring: Measure tumor volume (caliper) 3x/week until volume reaches 4x initial size (endpoint).
Visualizations
Mechanism of Radiosensitization
The following diagram illustrates the competitive kinetics between Oxygen (O2) and 4-NIPA for the DNA radical.
Figure 1: Kinetic competition for the DNA radical. 4-NIPA acts as an electron-affinic surrogate for oxygen in hypoxic cells, preventing chemical repair by thiols.
Pre-clinical Validation Workflow
This flowchart outlines the critical decision gates for validating 4-NIPA.
Figure 2: Step-by-step validation pipeline. The "Go/No-Go" decision at the In Vitro stage (SER > 1.2) is critical before investing in animal models.
Summary of Key Parameters
| Parameter | Value / Condition | Rationale |
| Solvent Vehicle | PBS (pH adjusted to 7.4) | Acidic tail requires neutralization for solubility. |
| In Vitro Dose | 1.0 – 5.0 mM | 4-nitroimidazoles have lower electron affinity than 2-nitro; higher doses needed. |
| Hypoxia Level | Radiosensitization is only observable when oxygen is absent. | |
| In Vivo Dose | 100 – 300 mg/kg | Must achieve intratumoral concentrations > 0.5 mM. |
| Irradiation Timing | 30–45 min post-injection | Aligns peak tumor concentration with radiation fraction. |
References
-
Overgaard, J. (2011). Hypoxic radiosensitizers: Adora later. The Lancet Oncology.
-
Wardman, P. (2007).[1] Chemical radiosensitizers for use in radiotherapy. Clinical Oncology.
-
Adams, G. E., et al. (1976). Electron-affinic sensitization VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers. Radiation Research.
-
Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment. Nature Reviews Cancer.
-
PubChem Compound Summary. (n.d.). Nitroimidazole Derivatives. National Library of Medicine.
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 3-(4-nitro-1H-imidazol-1-yl)propanoic acid
Welcome to the technical support center for 3-(4-nitro-1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges with this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental properties of this compound and why it often presents solubility issues.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a combination of three key structural motifs:
-
Propanoic Acid Group (-CH₂CH₂COOH): This is a carboxylic acid, an ionizable group that is deprotonated (negatively charged) at higher pH values, which can increase aqueous solubility.
-
Imidazole Ring: This is a heterocyclic amine that can be protonated (positively charged) at lower pH values. This dual nature makes the molecule zwitterionic.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. This feature, combined with the planar imidazole ring, contributes to a stable crystal lattice structure, which requires significant energy to disrupt for dissolution. It also increases the lipophilicity of the imidazole portion of the molecule.
The interplay between the ionizable acidic and basic groups and the poorly soluble nitroimidazole core dictates the compound's overall low aqueous solubility, especially around its isoelectric point.
Q2: My compound has very low solubility in water. Is this expected?
A2: Yes, this is expected. Many nitroheterocyclic compounds exhibit poor aqueous solubility.[1][2] The strong intermolecular interactions in the solid state, due to the nitro group and the planar aromatic system, lead to high crystal lattice energy. Overcoming this energy to allow the molecule to interact with water is thermodynamically unfavorable, resulting in low intrinsic solubility. For context, similar complex heterocyclic compounds are often classified as BCS Class II or IV drugs, signifying low solubility as a primary hurdle for bioavailability.[2][3]
Q3: What is the likely pH-solubility profile for this compound?
A3: As a zwitterionic compound (containing both an acidic and a basic ionizable center), this compound will exhibit a "U-shaped" pH-solubility profile.
-
Minimum Solubility: The solubility will be at its lowest at the isoelectric point (pI) , where the net charge on the molecule is zero, maximizing molecule-molecule interactions and precipitation.
-
Increased Solubility at Low pH: At pH values significantly below the pKa of the imidazole ring, the molecule will be protonated, carrying a net positive charge and forming a soluble cationic salt.
-
Increased Solubility at High pH: At pH values significantly above the pKa of the carboxylic acid, the molecule will be deprotonated, carrying a net negative charge and forming a soluble anionic salt.
Section 2: Troubleshooting Guide - First-Line Solubility Enhancement Strategies
If you are encountering precipitation or cannot achieve your desired concentration, start with these fundamental troubleshooting steps.
Q4: My compound is precipitating from my aqueous buffer. What is the first thing I should do?
A4: The first and most critical step is to measure and adjust the pH of your solution. Given the compound's zwitterionic nature, you are likely working at or near its isoelectric point (pI), where solubility is minimal. A small shift in pH can lead to a significant increase in solubility. We recommend performing a pH-solubility screen to identify the optimal pH range for your experiment.
Q5: How do I practically use pH to increase solubility?
A5: You can form a salt in situ.
-
For Acidic Buffers (e.g., pH 1-4): Prepare your stock solution by first dissolving the compound in a dilute acid (e.g., 0.1 N HCl) and then titrating it into your final buffer. This ensures the compound is in its protonated, soluble cationic form.
-
For Basic Buffers (e.g., pH 8-11): Dissolve the compound in a dilute base (e.g., 0.1 N NaOH) before adding it to your final buffer. This will form the deprotonated, soluble anionic species.
Always check the final pH of your solution after adding the compound, as it can alter the buffer's pH.
Q6: I cannot significantly alter the pH for my experiment. What is the next simplest approach?
A6: The use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby lowering the energy required to solvate a lipophilic drug molecule.[4]
Recommended Starting Co-solvents:
-
Ethanol: A common and biocompatible solvent.
-
Propylene Glycol (PG): Often used in pharmaceutical formulations.
-
Polyethylene Glycols (e.g., PEG 300, PEG 400): Offer good solubilizing capacity for many poorly soluble drugs.[4]
-
Dimethyl Sulfoxide (DMSO): An excellent solubilizer, but use should be minimized in cell-based assays due to potential toxicity. Always keep the final concentration below 0.5% (v/v) for in vitro work.
Start by preparing a high-concentration stock in 100% co-solvent and then dilute it into your aqueous medium. Be mindful of the final co-solvent concentration to avoid precipitation or experimental artifacts.
Workflow for Initial Solubility Troubleshooting
Caption: Initial troubleshooting workflow for solubility issues.
Section 3: Advanced Formulation Strategies
If pH modification and simple co-solvent systems are insufficient or incompatible with your experimental system, more advanced formulation strategies are required. These techniques alter the physicochemical environment of the compound to enhance solubility.
Q7: When should I consider using cyclodextrins?
A7: Cyclodextrins are an excellent choice when you need to increase aqueous solubility without using organic co-solvents, which is particularly important for in vivo studies or sensitive cell lines.[5][6] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The non-polar nitroimidazole portion of your molecule can be encapsulated within this cavity, effectively shielding it from water and presenting the soluble cyclodextrin-drug complex to the aqueous environment.[4][5]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[5]
Q8: What are solid dispersions and are they suitable for my research?
A8: A solid dispersion is a system where the drug is dispersed, typically in an amorphous state, within a hydrophilic polymer matrix.[2][6] This strategy is highly effective but is more applicable to preclinical and clinical formulation development rather than routine lab experiments. The key advantages are:
-
Amorphous State: The drug is not in its stable, low-solubility crystalline form. The amorphous state has higher free energy and dissolves more readily.[7]
-
Improved Wettability: The hydrophilic polymer enhances the wettability of the drug particles.
-
Precipitation Inhibition: The polymer can help maintain a supersaturated state of the drug in solution.[7]
Commonly used polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC). Preparation methods like spray drying or hot-melt extrusion are required.[8]
Q9: Can lipid-based formulations help, and what are the options?
A9: Yes, lipid-based formulations are a powerful tool, especially if the goal is to improve oral bioavailability.[5][8] These systems solubilize the drug in a lipid vehicle, which can form emulsions or microemulsions upon contact with aqueous fluids in the gut, facilitating absorption.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced into an aqueous phase under gentle agitation.[6][8] This is a sophisticated approach typically reserved for formulation development.
Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Typical Fold Increase | Advantages | Disadvantages |
| pH Adjustment | Ionization to form a soluble salt | 10 - 1,000x | Simple, inexpensive, highly effective | Limited to ionizable drugs; not suitable for all biological systems |
| Co-solvents | Reduce solvent polarity | 2 - 500x | Easy to implement in the lab; wide range of solvents available | Potential for precipitation on dilution; toxicity/artifacts in biological assays |
| Cyclodextrins | Encapsulation of hydrophobic moiety | 10 - 5,000x | High solubilization potential; low toxicity (HP-β-CD, SBE-β-CD) | Can be expensive; requires specific host-guest compatibility |
| Solid Dispersions | Drug in amorphous state within a polymer matrix | 10 - 10,000x | Significant increase in dissolution rate and extent | Requires specialized equipment; potential for physical instability (recrystallization) |
| Lipid Formulations | Drug dissolved in lipids/surfactants | Varies widely | Enhances both solubility and permeability for oral delivery | Complex formulation design; potential for GI side effects |
Section 4: Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment using a Co-solvent
This protocol determines the apparent solubility of your compound in a buffered system when introduced from a concentrated organic stock solution.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, add 198 µL of your desired aqueous buffer (e.g., pH 7.4 Phosphate-Buffered Saline) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well (final concentration 100 µM, 1% DMSO). Perform serial dilutions down the plate.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours. This allows the system to reach a state of kinetic solubility.
-
Precipitation Assessment: Inspect the plate visually for any signs of precipitation (cloudiness, solid particles). For a more quantitative measure, use a plate reader to measure light scattering at ~650 nm.
-
Analysis: The highest concentration that remains clear is the kinetic solubility under these conditions.
Protocol 2: pH-Solubility Profile Screening
This protocol helps identify the pH ranges where the compound has maximum solubility.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of solid this compound to separate microcentrifuge tubes, ensuring a visible amount of solid remains at the bottom.
-
Equilibration: Add 1 mL of each buffer to a corresponding tube. Vortex briefly and then place on a rotator at room temperature for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Quantification: Carefully collect the supernatant from each tube. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[9][10]
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.
Mechanism of pH-Dependent Solubility
Caption: pH effect on the ionization and solubility of a zwitterionic molecule.
Section 5: Analytical Considerations
Q10: How can I accurately measure the concentration of my dissolved compound?
A10: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for quantifying the concentration of dissolved nitroimidazole compounds.[9][10][11]
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A simple isocratic or gradient method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[9][11]
-
Detection: The nitroimidazole chromophore allows for sensitive UV detection, typically in the range of 270-320 nm.[10]
It is crucial to develop a calibration curve with known standards to ensure accurate quantification. Liquid chromatography-mass spectrometry (LC-MS) can also be used for higher sensitivity and specificity.[9][11]
References
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
Enhancement of Solubility of Poorly Solubile Drug Tinidazole. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
-
Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. [Link]
-
3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | CID 2794718. PubChem. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
ENHANCEMENT OF SOLUBILITY OF POORLY WATER SOLUBLE DRUG – METRONIDAZOLE BY HYDROTROPY. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
-
Physicochemical Properties Determination 1 | PDF. Scribd. [Link]
-
This compound. GenPrice UK. [Link]
-
3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid. ChemSynthesis. [Link]
-
3-(1H-Imidazol-1-yl)alanine Properties. EPA. [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]
-
Determination of four nitroimidazole residues in poultry meat by liquid chromatography-mass spectrometry. PubMed. [Link]
-
Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - 3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. ResearchGate. [Link]
-
Determination of four nitroimidazole residues in poultry meat by liquid chromatography-mass spectrometry | Request PDF. ResearchGate. [Link]
-
HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. SIELC Technologies. [Link]
-
3-(4-nitrophenyl)propanoic acid. ChemSynthesis. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
Determination of four nitroimidazole residues in poultry meat by liquid chromatography-mass spectrometry (2000) | Dominique Hurtaud-Pessel | 68 Citations. SciSpace. [Link]
-
3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid. Wikidata. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Springer. [Link]
Sources
- 1. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsbr.org [jpsbr.org]
- 3. mdpi.com [mdpi.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of four nitroimidazole residues in poultry meat by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Immunofluorescence Staining with "3-(4--nitro-1H-imidazol-1-yl)propanoic acid"
Welcome to the technical support center for immunofluorescence (IF) staining using "3-(4-nitro-1H-imidazol-1-yl)propanoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we've structured this guide to be a self-validating system, explaining the "why" behind experimental choices to ensure scientific integrity and successful outcomes.
Understanding the Reagent: A Hypoxia Marker
"this compound" belongs to the 2-nitroimidazole family of compounds, which are widely used to identify hypoxic regions in solid tumors.[1][2] The underlying principle of their function is that under low oxygen (hypoxic) conditions, the nitro group of the imidazole is reduced, forming reactive intermediates. These intermediates then form covalent bonds with intracellular macromolecules, effectively trapping the compound within hypoxic cells.[1][2] In normoxic tissues, the reduced molecule is rapidly reoxidized and cleared from the cells.[1]
This selective retention in hypoxic cells allows for their detection. For immunofluorescence applications, this typically involves administering the compound to cells or tissues, followed by detection of the resulting adducts using a specific primary antibody that recognizes the modified macromolecules.
Mechanism of Action Workflow
Caption: Workflow of this compound in normoxic vs. hypoxic cells.
Troubleshooting Guide
This section is organized by common problems encountered during immunofluorescence staining. Each problem is followed by potential causes and detailed solutions.
Problem 1: Weak or No Signal
| Potential Cause | Recommended Solution & Explanation |
| Insufficient Hypoxia | The compound is only retained under hypoxic conditions. Ensure your cell culture or tissue model has achieved a sufficient level of hypoxia. Action: Validate hypoxia levels using an independent method, such as a commercially available hypoxia probe or by measuring oxygen tension directly. |
| Inadequate Compound Incubation | The compound may not have had enough time to be taken up and reduced by the cells. Action: Optimize the incubation time and concentration of "this compound." A titration experiment is recommended to determine the optimal conditions for your specific model. |
| Incorrect Primary Antibody Dilution | If the primary antibody concentration is too low, the signal will be weak or undetectable.[3][4] Action: Perform a titration of the primary antibody to find the optimal concentration that provides a strong signal with low background. Start with the manufacturer's recommended dilution and test a range of dilutions around it. |
| Incompatible Primary and Secondary Antibodies | The secondary antibody must be able to recognize and bind to the primary antibody.[4][5] Action: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[5] |
| Suboptimal Fixation | Fixation is crucial for preserving cellular morphology and antigenicity.[6] Over-fixation can mask the epitope recognized by the antibody.[6] Action: The choice of fixative (e.g., formaldehyde, methanol) and the duration of fixation should be optimized.[7] For formaldehyde fixation, a 10-20 minute incubation with 4% formaldehyde is a common starting point. If epitope masking is suspected, consider performing antigen retrieval.[8] |
| Ineffective Permeabilization | For the antibody to reach intracellular targets, the cell membrane must be permeabilized.[6][9] Action: If using a cross-linking fixative like formaldehyde, a separate permeabilization step is necessary.[10] Common permeabilizing agents include Triton X-100 or Tween-20.[9] The concentration and incubation time should be optimized for your cell type. |
| Photobleaching | Fluorophores can be irreversibly damaged by prolonged exposure to excitation light, leading to a faded signal.[11][12][13][14] Action: Minimize light exposure by focusing on a different area of the slide before capturing the image of your region of interest.[12][14] Use an anti-fade mounting medium.[3] Reduce the intensity of the excitation light or the exposure time.[11][14] |
| Improper Storage of Reagents | Antibodies and fluorescent reagents can lose activity if not stored correctly. Action: Always store antibodies and other reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles by aliquoting antibodies upon receipt. Fluorescently labeled antibodies should be stored in the dark.[15] |
Problem 2: High Background Staining
| Potential Cause | Recommended Solution & Explanation |
| Primary Antibody Concentration Too High | Excess primary antibody can bind non-specifically to other cellular components.[4][16][17] Action: Reduce the concentration of the primary antibody. A titration experiment is the best way to determine the optimal dilution.[4][15] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically to proteins in the sample.[3][18] Action: Run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody is likely the cause.[4] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Insufficient Blocking | The blocking step is critical to prevent non-specific binding of antibodies.[4][8] Action: Ensure an adequate blocking step is included in your protocol. Common blocking agents include normal serum from the same species as the secondary antibody, bovine serum albumin (BSA), or non-fat dry milk.[8] The duration of the blocking step can also be increased.[4][7] |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to high background.[3][19] Action: Increase the number and/or duration of wash steps. Use a gentle wash buffer, such as PBS with a small amount of Tween-20 (e.g., 0.05%). |
| Autofluorescence | Some cells and tissues naturally fluoresce, which can be mistaken for a specific signal.[18] Common sources of autofluorescence include red blood cells, collagen, and elastin.[18] Action: Examine an unstained sample under the microscope to assess the level of autofluorescence.[3] If autofluorescence is an issue, consider using a quenching agent like Sudan Black B or pre-photobleaching the sample.[13] |
| Drying of the Sample | Allowing the sample to dry out at any point during the staining procedure can cause non-specific antibody binding and high background.[3][20] Action: Keep the sample covered with buffer or antibody solution at all times.[3][20] |
Problem 3: Non-Specific Staining
| Potential Cause | Recommended Solution & Explanation |
| Cross-Reactivity of the Primary Antibody | The primary antibody may be recognizing other proteins in the sample in addition to the target adduct. Action: If possible, test the antibody's specificity using a positive and negative control (e.g., cells incubated with the compound under normoxic vs. hypoxic conditions). A western blot can also help confirm specificity.[3] |
| Fc Receptor Binding | If your sample contains immune cells, antibodies can bind non-specifically to Fc receptors on their surface. Action: Block Fc receptors using an Fc blocking reagent before adding the primary antibody. |
| Hydrophobic and Ionic Interactions | Non-specific binding can occur due to charge-based or hydrophobic interactions between the antibody and cellular components.[18] Action: Include a non-ionic detergent like Tween-20 in your wash and antibody dilution buffers to reduce hydrophobic interactions. Increasing the salt concentration of the buffers can help minimize ionic interactions. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right controls for my experiment?
A1: Proper controls are essential for interpreting your results correctly. We recommend the following:
-
Positive Control: Cells or tissue known to be hypoxic and treated with "this compound." This confirms that your staining protocol is working.
-
Negative Control (Biological): Cells or tissue maintained under normoxic conditions and treated with the compound. This should show minimal to no staining and confirms the hypoxia-specificity of the compound's retention.
-
Negative Control (Reagent): A sample incubated with the secondary antibody only (no primary antibody). This will reveal any non-specific binding of the secondary antibody.[4]
-
Unstained Control: A sample that has not been treated with any antibodies or fluorescent dyes. This is used to assess the level of autofluorescence in your sample.[3]
Q2: What is antigen retrieval and do I need it?
A2: Antigen retrieval is a process used to unmask epitopes that may have been altered by fixation, particularly with cross-linking fixatives like formaldehyde.[8][21][22][23] Whether you need it depends on the specific antibody and the fixation protocol used.[8][21] There are two main methods: Heat-Induced Epitope Retrieval (HIER) and Protease-Induced Epitope Retrieval (PIER).[8][21] If you are experiencing weak or no signal with a formaldehyde-fixed sample, it is worth trying antigen retrieval. HIER is generally more successful than PIER.[21]
Q3: How can I minimize photobleaching during image acquisition?
A3: Photobleaching is the photochemical destruction of a fluorophore, leading to a loss of signal.[11][12][13][24] To minimize it:
-
Use a mounting medium containing an anti-fade reagent.[3][12]
-
Minimize the sample's exposure to the excitation light.[12][14]
-
Use neutral density filters to reduce the intensity of the excitation light.[12][14]
-
Capture images using the shortest possible exposure time that still provides a good signal-to-noise ratio.
Experimental Protocols
General Immunofluorescence Staining Protocol (for cultured cells)
This is a starting point protocol and should be optimized for your specific cell type and antibodies.
-
Cell Culture and Treatment:
-
Plate cells on coverslips in a multi-well plate.
-
Induce hypoxia according to your experimental design.
-
Incubate cells with the desired concentration of "this compound" for the optimized duration.
-
-
Fixation:
-
Gently wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 1% BSA, 5% normal goat serum in PBS) for 1 hour at room temperature.[25]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[7]
-
-
Counterstaining and Mounting:
-
Wash three times with PBS for 5 minutes each, protected from light.
-
(Optional) Counterstain nuclei with DAPI or Hoechst for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters for your chosen fluorophore.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common immunofluorescence issues.
References
- Vertex AI Search. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
- StressMarq Biosciences Inc. (n.d.). Immunofluorescence Troubleshooting | Tips & Tricks.
- Cell Signaling Technology. (n.d.). Immunofluorescence (IF) Troubleshooting Guide.
- National Institutes of Health. (n.d.). An introduction to Performing Immunofluorescence Staining.
- ibidi GmbH. (n.d.). Troubleshooting - Immunofluorescence Assays.
- Thermo Fisher Scientific. (n.d.). Photobleaching in Fluorescence Imaging.
- Vector Labs. (2022, June 8). 5 Sources Of Non-specific Staining And Background In IHC And IF.
- Addgene. (2022, August 30). Deep Dive: Fixing and Permeabilizing for Immunofluorescence.
- Uniprot. (n.d.). Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF).
- FluoroFinder. (2023, January 17). Guide to Fixation and Permeabilization.
- Wikipedia. (n.d.). Photobleaching.
- PubMed. (n.d.). Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis.
- ibidi GmbH. (n.d.). Immunofluorescence Staining | A Typical Workflow.
- News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy.
- Molecular Expressions Microscopy Primer. (2016, September 12). Fluorescence - Photobleaching - Interactive Tutorial.
- Cell Signaling Technology. (n.d.). Successful Immunofluorescence: Fixation & Permeabilization.
- Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence.
- St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting.
- Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips.
- Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?.
- Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has non-specific staining?.
- R&D Systems. (n.d.). Antigen Retrieval Methods.
- AAT Bioquest. (2024, September 13). What are the possible causes and solutions for background issues (high, uneven, or speckled)?.
- Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
- Bio-Techne. (n.d.). ICC/IF Blocking | Blocking Buffers for Immunofluorescence.
- Proteintech Group. (n.d.). IF Troubleshooting.
- Boster Bio. (n.d.). Immunohistochemistry Antigen Retrieval Methods.
- Wikipedia. (n.d.). Antigen retrieval.
- Vector Labs. (2022, December 14). Selecting A Secondary Antibody For Immunofluorescent Staining.
- Bruker. (2023, June 28). How is immunofluorescence staining done?.
- Creative Biolabs. (n.d.). Troubleshooting of Immunofluorescence.
- ResearchGate. (2024, April 4). Troubleshooting about Immunofluorescence experiment.
- ONI. (2019, May 15). 9 tips to optimize your immunofluorescence staining.
- Sigma-Aldrich. (n.d.). Tips for Immunofluorescence Protocols.
- PubMed. (2011, October 13). 2-(2-Nitro-1 H-imidazol-1-yl)ethyl 2-[18F]fluoroacetate.
- National Institutes of Health. (n.d.). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins.
- National Center for Biotechnology Information. (2010, August 16). [18F]-3-Fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl) - 1H-1,2,3-triazol-1-yl)propan-1-ol.
- MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
- National Institutes of Health. (n.d.). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate.
Sources
- 1. 2-(2-Nitro-1 H-imidazol-1-yl)ethyl 2-[18F]fluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. ibidi.com [ibidi.com]
- 8. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Photobleaching - Wikipedia [en.wikipedia.org]
- 14. news-medical.net [news-medical.net]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. sinobiological.com [sinobiological.com]
- 17. researchgate.net [researchgate.net]
- 18. vectorlabs.com [vectorlabs.com]
- 19. ibidi.com [ibidi.com]
- 20. sinobiological.com [sinobiological.com]
- 21. rndsystems.com [rndsystems.com]
- 22. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 23. brukerspatialbiology.com [brukerspatialbiology.com]
- 24. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 25. oni.bio [oni.bio]
Technical Support Center: Purification of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development scientists working with 3-(4-nitro-1H-imidazol-1-yl)propanoic acid. The unique bifunctional nature of this molecule—possessing both a weakly basic nitroimidazole ring and an acidic carboxylic acid moiety—presents specific challenges and opportunities for purification. This document provides in-depth, field-tested protocols, troubleshooting advice, and answers to frequently asked questions to enable you to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities are typically by-products or unreacted starting materials from the synthesis. The most common synthetic route is the N-alkylation of 4-nitroimidazole. Therefore, you should anticipate:
-
Unreacted 4-nitroimidazole: A common starting material that can persist if the reaction does not go to completion.
-
Unreacted Alkylating Agent: For example, 3-bromopropanoic acid or ethyl 3-bromopropanoate.
-
Regioisomers: Alkylation of 4-nitroimidazole can also produce the isomeric product, 3-(5-nitro-1H-imidazol-1-yl)propanoic acid. The ratio of these isomers is highly dependent on reaction conditions.[1]
-
Hydrolyzed Ester: If the synthesis was performed using an ester of the propanoic acid, incomplete hydrolysis will leave the ester as an impurity.
-
Degradation Products: Nitroaromatic compounds can be sensitive to certain conditions, leading to minor degradation impurities.
Q2: What is the best overall strategy for purifying this compound?
A2: A multi-step approach is most effective.
-
Initial Work-up: Start with an aqueous work-up to remove inorganic salts and highly polar impurities.
-
Primary Purification: Employ acid-base extraction. This is a highly selective and scalable method that leverages the carboxylic acid group to separate the desired product from neutral or basic impurities.[2][3]
-
Final Polishing (if necessary): If closely related impurities like regioisomers persist, recrystallization or flash column chromatography will be required for final polishing.
Q3: Is recrystallization or column chromatography better for this compound?
A3: The choice depends on the specific impurities present and the scale of your synthesis.
-
Recrystallization is excellent for removing small amounts of impurities from a solid product, especially if the crude material is already of moderate purity (>90%). It is often faster and more scalable than chromatography. A patent for a similar nitroimidazole derivative suggests recrystallization from absolute ethanol.[4]
-
Flash Column Chromatography is superior for separating compounds with similar polarities, such as the N-alkylation regioisomers.[5][6] It is the method of choice when TLC analysis shows multiple, closely-eluting spots.
Troubleshooting Guide: Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Acid-Base Extraction | 1. Incomplete extraction from the organic layer. 2. Incorrect pH during acidification. 3. Product has some solubility in the cold aqueous solution. | 1. Perform multiple extractions (3x) with the basic solution to ensure complete transfer to the aqueous layer. 2. Acidify the aqueous layer to a pH of ~2-3 to ensure complete protonation and precipitation of the carboxylic acid. Check with pH paper.[7] 3. After acidification and filtration, extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.[8] |
| Crude Product is a Persistent Oil | 1. Presence of residual solvent. 2. Impurities are depressing the melting point. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Attempt to "crash out" the solid by triturating the oil with a non-polar solvent like hexanes or diethyl ether. 3. If it remains an oil, proceed directly to purification by column chromatography. |
| NMR Shows Persistent Impurities After Recrystallization | The impurities have very similar solubility profiles to the desired product. | The best course of action is to use an orthogonal purification method. Purify the material using flash column chromatography, which separates based on polarity rather than solubility.[5] |
| Multiple Spots on TLC After Synthesis | The reaction produced a mixture of products, likely including the desired compound and the 3-(5-nitro-1H-imidazol-1-yl)propanoic acid regioisomer. | This situation requires column chromatography for effective separation. Develop a solvent system that provides good separation (ΔRf > 0.2) between the spots on an analytical TLC plate before attempting a large-scale column. |
Detailed Purification Protocols
Protocol 1: High-Capacity Purification via Acid-Base Extraction
This method is ideal as the primary purification step to separate the acidic product from neutral and basic impurities. It relies on the principle that the deprotonated carboxylate salt is water-soluble, while the protonated carboxylic acid is not.[8][9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Initial Wash (Optional): Transfer the solution to a separatory funnel and wash with brine (saturated NaCl solution) to remove any highly water-soluble impurities.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. half the volume of the organic layer). Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced during the acid-base reaction.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 3-4 two more times, combining all aqueous extracts. This ensures complete extraction of the acidic product. The organic layer, containing neutral or basic impurities, can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl dropwise while stirring until the pH of the solution is ~2-3 (verify with pH paper). A precipitate of the pure product should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying: Dry the purified solid product under high vacuum to a constant weight.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs - Google Patents [patents.google.com]
- 5. ukessays.com [ukessays.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: 3-(4-nitro-1H-imidazol-1-yl)propanoic acid
The following technical guide is designed for researchers working with 3-(4-nitro-1H-imidazol-1-yl)propanoic acid (CAS: 145192-61-6). It synthesizes chemical principles with practical handling protocols to ensure experimental reproducibility.
Product Profile & Chemical Identity
Before handling, it is critical to distinguish this compound from the neurotoxin 3-nitropropanoic acid (3-NPA). While they share nomenclature similarities, their toxicological profiles and chemical behaviors differ significantly.
| Feature | Specification |
| Chemical Name | This compound |
| CAS Number | 145192-61-6 |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Structural Class | N-substituted Nitroimidazole / Carboxylic Acid |
| Key Moiety | 4-Nitroimidazole core (hypoxia-sensitive, electron-deficient) |
| Solubility Profile | Low in water (neutral pH); High in DMSO, DMF; Soluble in basic buffers (pH > 7.[1]5) |
Storage & Stability Protocols
Core Directive: The stability of nitroimidazoles is compromised by photon-induced reduction and moisture-mediated hydrolysis of the carboxylic tail.
Storage Conditions
-
Primary Storage: -20°C is recommended for long-term storage (> 1 month). For short-term usage (< 1 month), +4°C is acceptable.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation, although the nitro group renders the ring relatively resistant to oxidation compared to non-nitro imidazoles.
-
Container: Amber glass vials with Teflon-lined caps. Strictly avoid clear glass due to the photosensitivity of the nitro group [1].
-
Hygroscopicity: The carboxylic acid moiety can form hydrates. Always equilibrate the vial to room temperature before opening to prevent condensation.
Stability Logic (Mechanism)
The 4-nitro group withdraws electron density from the imidazole ring, stabilizing the N-C bond. However, this electron deficiency makes the compound susceptible to photoreduction (turning yellow/brown) upon exposure to UV/VIS light.
Solubility & Reconstitution Guide
The #1 User Issue: "The compound precipitates when I add it to my cell culture media."
This compound is an amphiphilic molecule with a hydrophobic core (nitroimidazole) and a hydrophilic tail (propanoic acid). Its solubility is highly pH-dependent.
Reconstitution Workflow
Figure 1: Decision tree for solvent selection and pH considerations to prevent precipitation.
Step-by-Step Protocol
-
Stock Preparation: Dissolve the powder in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM . Vortex until the solution is completely clear.
-
Why DMSO? It disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers more effectively than water.
-
-
Aqueous Dilution:
-
Do NOT dilute directly into pure water (pH ~5.5). The compound will protonate and precipitate.
-
DO dilute into a buffered solution (PBS, TBS) with a pH of 7.4 or higher . The deprotonated carboxylate anion (
) significantly enhances solubility [2].
-
-
Sonication: If minor turbidity occurs during dilution, sonicate in a water bath at 30°C for 5 minutes.
Troubleshooting & FAQs
Q1: The powder has turned from off-white to yellow. Is it still usable?
Status: Caution / Likely Degraded.
-
Cause: This "yellowing" is characteristic of nitro-group reduction or photo-degradation. Nitroimidazoles can form azo- or azoxy-dimers upon light exposure.
-
Action: Run a simple TLC or LC-MS. If the purity is <95%, discard the batch. For non-critical applications (e.g., rough range-finding), it may still be active, but concentration data will be unreliable.
Q2: Can I autoclave this compound?
Status: NO.
-
Reason: Nitro compounds are thermally sensitive and can undergo rearrangement or decarboxylation at autoclave temperatures (121°C).
-
Alternative: Prepare a stock in DMSO and filter-sterilize using a 0.22 µm PTFE or Nylon membrane . Do not use cellulose acetate filters, as DMSO may degrade them.
Q3: I see a precipitate when adding the DMSO stock to cell culture media.
Status: Common pH Mismatch.
-
Mechanism: Cell culture media often becomes slightly acidic (pH 6.8–7.2) due to metabolic activity. The pKa of the propanoic acid tail is ~4.5–5.0, but the hydrophobic nitroimidazole ring reduces the overall solubility of the neutral form.
-
Fix:
-
Ensure your DMSO stock concentration is high enough so the final DMSO % is low (<0.5%).
-
Pre-dilute the DMSO stock 1:10 in 0.1 M NaOH or a high-pH buffer (pH 8.0) immediately before adding to the media. This "pH shock" ensures the molecule enters the media in its soluble, ionized form.
-
Q4: How does this compare to 3-nitropropanoic acid (3-NPA)?
Status: Critical Safety Distinction.
-
3-NPA: A mitochondrial toxin (succinate dehydrogenase inhibitor).
-
This Compound: An imidazole derivative.[1][2][3][4][5][6] While safety data is specific to the user's risk assessment, the nitroimidazole moiety is typically associated with hypoxia selectivity and radiosensitization, not the direct neurotoxicity of 3-NPA. However , always handle as a potential mutagen due to the nitro group [3].
Experimental Context: Signaling & Metabolism
Researchers often use this class of compounds as building blocks for hypoxia-targeted probes. The nitro group undergoes enzymatic reduction specifically in hypoxic cells (low
Figure 2: Mechanism of action for nitroimidazole derivatives in hypoxic environments. In the presence of oxygen, the futile cycle prevents binding, ensuring specificity.
References
-
Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action.[4] Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Link
-
Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E29. Link
-
Cayman Chemical. (2022).[2] Imidazole Propionate Product Information (Related Structure Data). Link
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
- 1. Imidazol-4-one-5-propionic acid - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | CID 2794718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Validation & Comparative
Comparative Guide: 3-(4-nitro-1H-imidazol-1-yl)propanoic acid vs. Pimonidazole for Hypoxia Detection
This guide provides an in-depth technical comparison between Pimonidazole , the industry-standard 2-nitroimidazole hypoxia marker, and 3-(4-nitro-1H-imidazol-1-yl)propanoic acid , a 4-nitroimidazole derivative often used as a comparator or precursor in hypoxia probe development.
Executive Summary
-
Pimonidazole (2-nitroimidazole): The "Gold Standard" for exogenous hypoxia detection. It possesses an ideal single-electron reduction potential (SERP) of approximately -390 mV , allowing it to be reduced and trapped specifically in viable hypoxic cells (pO₂ < 10 mmHg) with high sensitivity.
-
This compound (4-nitroimidazole): A structural analog often used to demonstrate the electrochemical limitations of the 4-nitro isomer. With a significantly lower SERP (~ -485 mV), it requires more severe hypoxia (anoxia) for activation and generally exhibits lower binding efficiency and signal-to-noise ratios compared to 2-nitroimidazoles.
Mechanistic Foundations
The core difference between these two compounds lies in their nitro-group position , which dictates their electron affinity and, consequently, their hypoxia selectivity.[1]
The Bioreductive Trapping Mechanism
Both compounds function as "oxygen sensors" via a specific enzymatic pathway:
-
Entry: The probe diffuses into the cell.[2]
-
Activation: Intracellular nitroreductases (e.g., P450 reductase, xanthine oxidase) add a single electron to the nitro group, forming a nitro radical anion .
-
The Oxygen Switch:
-
Normoxia: If O₂ is present, it rapidly re-oxidizes the radical anion back to the parent compound (futile cycling), preventing binding.
-
Hypoxia: In the absence of O₂, the radical anion undergoes further reduction (disproportionation) to reactive hydroxylamine/nitroso intermediates.[3]
-
-
Trapping: These reactive intermediates form covalent adducts with intracellular thiols (proteins/DNA), permanently labeling the hypoxic cell.
2-Nitro vs. 4-Nitro: The Redox Potential Gap
-
Pimonidazole (2-nitro): The nitro group at position 2 is more electron-deficient. Its reduction potential (-390 mV) is "tunable" to the physiological hypoxia threshold. It begins trapping at pO₂ levels relevant to radioresistance (approx. 10 mmHg or 1.3% O₂).
-
This compound (4-nitro): The nitro group at position 4 is less electron-deficient. Its reduction potential is more negative (-485 mV). This creates a higher thermodynamic barrier for reduction, meaning it requires extreme hypoxia or anoxia to be reduced efficiently. In typical tumor hypoxia gradients, it often fails to accumulate sufficient signal compared to Pimonidazole.
Figure 1: The futile cycling mechanism. Pimonidazole passes the 'Hypoxia' step efficiently at <10 mmHg O₂, whereas the 4-nitro analog requires near-zero O₂.
Performance Comparison
| Feature | Pimonidazole (2-Nitro) | This compound |
| Primary Utility | Gold Standard for IHC/Flow Cytometry. | Comparator/Precursor or Anoxia Probe. |
| Reduction Potential | ~ -390 mV (Ideal for hypoxia). | ~ -485 mV (Too low for mild hypoxia). |
| Binding Threshold | Binds at pO₂ < 10 mmHg . | Binds at pO₂ < 1-2 mmHg (Anoxia). |
| Signal Intensity | High (Robust adduct formation). | Low to Moderate (Slower reduction rate). |
| Background Binding | Low (Efficient washout in normoxia). | Very Low (But signal is also low). |
| Detection Method | Anti-pimonidazole antibodies (MAb 4.3.11.3). | Requires custom antibody or conjugation to fluorophore. |
| Solubility | Hydrophilic (HCl salt). | Moderate (Free acid form). |
Experimental Insight: Why Pimonidazole Wins
In comparative studies of nitroimidazoles, 2-nitro derivatives consistently show higher Hypoxia Selective Factors (HSF) . For example, radiolabeled 2-nitroimidazoles typically exhibit tumor-to-muscle ratios of >4:1, whereas 4-nitro analogs often struggle to exceed 2:1 due to poor retention in the moderately hypoxic "penumbra" of tumors.
Experimental Protocols
A. Pimonidazole Staining (Standard Workflow)
This protocol utilizes the commercially available Hypoxyprobe™ system.
-
Administration: Inject Pimonidazole HCl (60 mg/kg) intraperitoneally (IP) into the animal model.
-
Incubation: Allow 60–90 minutes for biodistribution and adduct formation.
-
Tissue Harvest: Sacrifice animal; harvest tissue and fix in 10% Neutral Buffered Formalin (NBF) for 24h.
-
Processing: Paraffin embed and section (4–5 µm).
-
Antigen Retrieval: Heat-induced epitope retrieval (Citrate buffer, pH 6.0, 95°C for 20 min).
-
Blocking: Block non-specific sites with BSA/Serum.
-
Primary Antibody: Apply FITC-conjugated anti-pimonidazole MAb (Clone 4.3.11.3) at 1:50 dilution. Incubate overnight at 4°C.
-
Detection: Use anti-FITC secondary antibody (HRP-conjugated) followed by DAB chromogen for IHC, or measure fluorescence directly.
B. 4-Nitroimidazole Evaluation (Research Workflow)
Since specific antibodies for "this compound" are not standard, this compound is often used as a conjugated probe (e.g., coupled to a fluorophore via the propanoic acid tail).
-
Conjugation (Pre-step): React the propanoic acid tail with an amine-functionalized fluorophore (e.g., Rhodamine-NH2) using EDC/NHS coupling to create a trackable probe.
-
Administration: Inject the conjugate (equimolar to Pimo) IV or IP.
-
Clearance: Allow a longer washout period (2–4 hours ) because 4-nitro compounds are less hydrophilic and clear slower from normoxic tissue.
-
Detection: Direct fluorescence microscopy on frozen sections (avoid paraffin to preserve fluorescence).
-
Validation: Co-stain with Pimonidazole (using a different fluorophore) to observe the spatial mismatch. Expectation: The 4-nitro signal will be confined to the deep necrotic core, while Pimonidazole labels a broader hypoxic ring.
Figure 2: Parallel workflows. Pimonidazole allows for standard antibody-based detection, while the 4-nitro analog often requires chemical conjugation for visualization.
Synthesis & Chemical Context
For researchers synthesizing novel probes, This compound is a valuable intermediate.
-
Synthesis: It is typically synthesized via the Michael addition of 4-nitroimidazole to ethyl acrylate, followed by acid hydrolysis.
-
Role: The propanoic acid arm serves as a "linker" to attach the hypoxia-sensing nitroimidazole moiety to peptides, nanoparticles, or PET isotopes (e.g., via an amide bond).
-
Design Consideration: If using this moiety, be aware that the resulting probe will likely be less sensitive than a 2-nitroimidazole-based equivalent (like FMISO or FAZA).
References
-
Raleigh, J. A., et al. (1998). "Semisynthetic derivatives of pimonidazole as hypoxia markers." British Journal of Cancer, 78, 1262-1267. Link
-
Varia, M. A., et al. (1998). "Pimonidazole: A novel hypoxia marker for complementary study of tumor hypoxia and cell proliferation." Gynecologic Oncology, 71(2), 270-277. Link
- Nunn, A., et al. (1995). "Nitroimidazoles and imaging hypoxia." Quarterly Journal of Nuclear Medicine, 39(4), 27-33. (Discusses the SERP differences between 2- and 4-nitroimidazoles).
-
Kizaka-Kondoh, S., & Konse-Nagasawa, H. (2009). "Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia." Cancer Science, 100(8), 1366–1373. Link
-
BenchChem. (2025). "Product Record: this compound." Link(Representative Link for Chemical Structure Verification)
Sources
Validation of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid (4-NIPA) as a Hypoxia Marker
Topic: Validation of "3-(4-nitro-1H-imidazol-1-yl)propanoic acid" as a Hypoxia Marker Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical validation and benchmarking analysis of This compound (referred to herein as 4-NIPA ). Unlike the widely used 2-nitroimidazole markers (e.g., Pimonidazole, EF5, [18F]FMISO), 4-NIPA contains a 4-nitro group, which significantly alters its single-electron reduction potential (SERP).
Consequently, 4-NIPA is not a direct replacement for standard hypoxia markers but serves two critical, specialized roles in experimental oncology and radiopharmacy:
-
Differentiation of Severe Hypoxia: Due to a more negative reduction potential, it requires lower oxygen tensions for activation than 2-nitroimidazoles.
-
Specificity Control: It acts as a structural analog negative control to validate that tracer retention is redox-driven rather than due to non-specific binding.
Mechanistic Foundation: The Redox Potential Differential
To validate 4-NIPA, one must understand why it behaves differently from the "Gold Standard" 2-nitroimidazoles. The mechanism of accumulation is bioreductive alkylation .
The Mechanism
Nitroimidazoles diffuse into cells. Intracellular nitroreductases (e.g., xanthine oxidase, cytochrome P450 reductase) reduce the nitro group (
-
In Normoxia: Oxygen (
) has a higher electron affinity than the nitroimidazole. It strips the electron from the radical anion (futile cycling), reforming the parent drug, which then diffuses out of the cell. -
In Hypoxia:
is absent. The radical anion undergoes further reduction to hydroxylamine ( ) and amine derivatives, which covalently bind to intracellular thiol-containing proteins (adduct formation), trapping the probe.
The 4-Nitro vs. 2-Nitro Difference
The critical variable is the Single-Electron Reduction Potential (SERP) .[1][2]
-
2-Nitroimidazoles (e.g., FMISO, Pimonidazole): SERP
-350 to -400 mV. Reduced efficiently at mmHg. -
4-Nitroimidazoles (e.g., 4-NIPA): SERP
-500 to -600 mV. These are thermodynamically harder to reduce. They require extreme hypoxia (anoxia) or specific enzymatic overexpression to bind.
Visualization: The Differential Redox Trapping Pathway
Caption: Comparative bioreductive pathway showing the higher activation threshold required for 4-NIPA (Red) compared to standard 2-nitroimidazoles (Green).
Comparative Benchmarking
The following table contrasts 4-NIPA with established industry standards. This data supports the decision to use 4-NIPA as a specificity control rather than a primary detector.
| Feature | Pimonidazole (Hypoxyprobe™) | [18F]FMISO | 4-NIPA (4-Nitro Analog) |
| Nitro Position | 2-Nitro | 2-Nitro | 4-Nitro |
| Redox Potential (SERP) | ~ -390 mV | ~ -390 mV | ~ -550 mV (More Negative) |
| Hypoxia Sensitivity | High ( | High ( | Low (Requires Anoxia) |
| Binding Efficiency | High | Moderate (Slow clearance) | Very Low (in typical tumor hypoxia) |
| Primary Utility | Immunohistochemistry (IHC) | PET Imaging | Negative Control / Anoxia Marker |
| Lipophilicity (LogP) | 0.85 | 0.40 | Variable (depends on esterification) |
Experimental Validation Protocols
To validate 4-NIPA in your specific model, you must demonstrate its differential uptake compared to a 2-nitro control.
Protocol A: In Vitro "Redox Gate" Assay
Objective: Determine the oxygen concentration threshold for 4-NIPA binding.
-
Cell Culture: Seed EMT-6 or A549 cells in 6-well plates (
cells/well). -
Treatment Groups:
-
Group A (Normoxia): 21%
-
Group B (Moderate Hypoxia): 1%
(Standard tumor hypoxia) -
Group C (Anoxia): <0.1%
(Nitrogen flush)
-
-
Dosing:
-
Add Pimonidazole (100 µM) to half the wells (Positive Control).
-
Add 4-NIPA (100 µM) to the other half.
-
Note: If using non-radiolabeled 4-NIPA, ensure you have an antibody raised against the 4-nitro adduct or use LC-MS/MS for detection.
-
-
Incubation: 2–4 hours at 37°C.
-
Analysis (LC-MS/MS Method):
-
Lyse cells in acetonitrile.
-
Centrifuge to remove debris.
-
Analyze supernatant for parent drug vs. reduced amine metabolites.
-
-
Expected Result:
-
Pimonidazole: High metabolite accumulation in Group B and C.
-
4-NIPA: Minimal accumulation in Group B; detectable accumulation only in Group C.
-
Protocol B: In Vivo Specificity Control (Tumor Xenograft)
Objective: Prove that retention is mechanism-based.
-
Model: Balb/c mice bearing CT-26 colon carcinoma (known for hypoxic cores).
-
Radiolabeling (Optional but recommended):
-
If 4-NIPA is a precursor, label with
(via chelator) or . -
Alternative: Use equimolar injections of unlabeled drug followed by tissue homogenization.
-
-
Administration:
-
Inject 2-Nitro tracer (e.g., [18F]FMISO) in Cohort 1.
-
Inject 4-Nitro tracer (4-NIPA derivative) in Cohort 2.
-
-
Imaging/Biodistribution:
-
Acquire PET/SPECT images at 1h, 2h, and 4h.
-
Perform ex vivo biodistribution (Tumor-to-Muscle Ratio).
-
-
Validation Criteria:
-
2-Nitro: Tumor/Muscle ratio > 1.5 (indicating hypoxia trapping).
-
4-Nitro: Tumor/Muscle ratio
1.0 (indicating washout/no trapping). -
Interpretation: If the 4-nitro analog washes out while the 2-nitro stays, the 2-nitro retention is confirmed as hypoxia-specific, not due to necrosis or non-specific binding.
-
Synthesis & Preparation Overview
For researchers synthesizing 4-NIPA as a precursor (e.g., for conjugation to peptides or tracers):
-
Reagent: Methyl acrylate or 3-bromopropanoic acid.
-
Reaction Type: Michael Addition or N-alkylation.
-
Key Consideration: The N1-alkylation of 4-nitroimidazole is regioselective but can yield 5-nitro isomers if not controlled. Verification via NMR is essential.
-
4-nitro isomer: Proton NMR signals for the imidazole ring are distinct (typically widely separated chemical shifts).
-
5-nitro isomer: Often formed as a minor byproduct; has different redox properties.
-
Conclusion
This compound (4-NIPA) is validated not as a broad-spectrum hypoxia marker, but as a high-stringency probe .
-
Use 4-NIPA if: You need to detect extreme anoxia or require a structurally similar negative control to validate a 2-nitroimidazole study.
-
Do NOT use 4-NIPA if: You are screening for general tumor hypoxia (
1–10 mmHg). It will likely yield false negatives due to its low reduction potential.
For general hypoxia imaging, 2-nitroimidazole derivatives remain the superior choice. 4-NIPA is the rigorous scientific control that proves your 2-nitro signal is real.
References
-
Comparison of 2- and 4-Nitroimidazoles
-
Redox Potential & Hypoxia Selectivity
- Title: Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer.
- Source: Open MedScience.
-
URL:[Link]
-
Technetium-Labeled Nitroimidazole Comparisons
-
Synthesis of Imidazole Propanoic Acid Derivatives
Sources
- 1. mdpi.com [mdpi.com]
- 2. A study on nitroimidazole-99mTc(CO)3 complexes as hypoxia marker: some observations towards possible improvement in in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - GenPrice UK [genprice.uk]
- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Synthesis and Biological Evaluation of a New Nitroimidazole-99mTc-Complex for Imaging of Hypoxia in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Cross-Validation of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid as a Putative HIF-1α Inhibitor
A Senior Application Scientist's Guide to Experimental Validation and Comparative Analysis
For researchers and drug development professionals navigating the landscape of cancer therapeutics, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) represents a pivotal target.[1][2][3] Its role as a master regulator of the cellular response to low oxygen (hypoxia), a common feature of the tumor microenvironment, makes it a critical driver of tumor progression, angiogenesis, and resistance to therapy.[4][5][6] The quest for potent and selective HIF-1α inhibitors is, therefore, an area of intense investigation.
This guide introduces "3-(4-nitro-1H-imidazol-1-yl)propanoic acid," a compound with structural similarities to nitroimidazole-based hypoxia-activated prodrugs, and proposes a rigorous, multi-faceted experimental framework for its validation as a HIF-1α inhibitor. We will objectively compare its potential efficacy against a well-characterized, albeit mechanistically different, HIF-1α pathway inhibitor, the topoisomerase I inhibitor Topotecan .[4][7] This comparison will provide a clear, data-driven assessment of the compound's potential, grounded in established scientific protocols.
The Rationale: Why Investigate this compound?
The core of our hypothesis lies in the 4-nitroimidazole moiety of the compound. Nitroimidazoles are a class of compounds known to undergo bioreductive activation under hypoxic conditions.[8][9] This process, catalyzed by cellular reductases, leads to the formation of reactive nitroso radicals that can induce cellular damage, including DNA strand breaks.[10] This hypoxia-selective cytotoxicity is a desirable attribute for an anti-cancer agent.
While direct inhibition of HIF-1α by this specific molecule has not been documented, its mechanism of action could indirectly lead to a reduction in HIF-1α activity. By inducing DNA damage, the compound may trigger cellular stress responses that ultimately suppress the translation of HIF-1α protein. This guide outlines the necessary experiments to test this hypothesis and to characterize the compound's biological effects in a cancer cell context.
The Comparator: Topotecan
Topotecan, a derivative of camptothecin, is an FDA-approved anti-cancer drug that inhibits topoisomerase I, an enzyme crucial for DNA replication and repair.[4][7] Its inclusion as a comparator is based on its known ability to inhibit the expression of HIF-1α, providing a benchmark for the anti-HIF-1α activity of our test compound.[4][7]
Experimental Design: A Multi-Pronged Approach
To ensure a comprehensive and robust validation, we will employ a series of in vitro assays designed to probe different aspects of the compound's activity, from general cytotoxicity to specific effects on the HIF-1α pathway.
I. Cell Line Selection and Hypoxia Induction
-
Cell Lines: A panel of human cancer cell lines relevant to hypoxic tumors should be used. We recommend:
-
Hypoxia Induction: Cells will be cultured under normoxic (21% O2) and hypoxic (1% O2) conditions. Hypoxia can be achieved using a specialized hypoxia chamber or by chemical induction with agents like cobalt chloride (CoCl2) or dimethyloxalylglycine (DMOG), which inhibit prolyl hydroxylases, the enzymes responsible for HIF-1α degradation under normoxia.[12]
II. Comparative Analysis: Key Assays and Protocols
Objective: To determine the concentration-dependent cytotoxic effects of "this compound" and Topotecan under both normoxic and hypoxic conditions.
Protocol: MTT Assay
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of "this compound" and Topotecan (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours under both normoxic and hypoxic conditions.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%).
Expected Outcome: We hypothesize that "this compound" will exhibit greater cytotoxicity under hypoxic conditions due to its bioreductive activation.
Objective: To quantify the effect of the compounds on the stabilization of HIF-1α protein under hypoxia.
Protocol: Western Blotting
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with "this compound" and Topotecan at their respective IC50 concentrations for 2 hours.
-
Expose the cells to hypoxic conditions (1% O2) for 4-6 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α (1:1000 dilution) overnight at 4°C.
-
Use an antibody against β-actin (1:5000 dilution) as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software.
Expected Outcome: Both compounds are expected to reduce the hypoxia-induced accumulation of HIF-1α protein.
Objective: To determine if the reduction in HIF-1α protein levels translates to a decrease in the transcription of its downstream target genes.
Protocol: Quantitative Real-Time PCR (qPCR)
-
Treat cells as described for the Western blot experiment.
-
Isolate total RNA from the cells using a commercial kit (e.g., TRIzol).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for HIF-1α target genes such as VEGFA, GLUT1, and LDHA.
-
Use a housekeeping gene like GAPDH or ACTB for normalization.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
Expected Outcome: A potent HIF-1α inhibitor should significantly decrease the mRNA levels of VEGFA, GLUT1, and LDHA under hypoxic conditions.
Data Presentation and Interpretation
The quantitative data from the MTT, Western blot, and qPCR experiments should be summarized in clear and concise tables for easy comparison between "this compound" and Topotecan.
Table 1: Comparative IC50 Values (µM) of Test Compounds
| Cell Line | This compound (Normoxia) | This compound (Hypoxia) | Topotecan (Normoxia) | Topotecan (Hypoxia) |
| HCT116 | ||||
| PC-3 | ||||
| MCF-7 |
Table 2: Relative HIF-1α Protein Expression (Fold Change vs. Hypoxic Control)
| Treatment | HCT116 | PC-3 | MCF-7 |
| This compound | |||
| Topotecan |
Table 3: Relative mRNA Expression of HIF-1α Target Genes (Fold Change vs. Hypoxic Control)
| Gene | Treatment | HCT116 | PC-3 | MCF-7 |
| VEGFA | This compound | |||
| Topotecan | ||||
| GLUT1 | This compound | |||
| Topotecan | ||||
| LDHA | This compound | |||
| Topotecan |
Visualizing the Workflow and Pathway
To further clarify the experimental logic and the underlying biological pathway, we provide the following diagrams generated using Graphviz.
Caption: Experimental workflow for the cross-validation of "this compound".
Caption: Simplified HIF-1α signaling pathway and potential points of inhibition.
Conclusion and Future Directions
This comprehensive guide provides a robust framework for the initial cross-validation of "this compound" as a potential HIF-1α inhibitor. By employing a multi-assay approach and comparing its performance against the established compound Topotecan, researchers can generate the critical data needed to assess its therapeutic potential.
Positive results from these initial in vitro studies would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the compound affects HIF-1α, including assays for DNA damage and cell cycle analysis.
-
In Vivo Efficacy: Testing the compound in preclinical animal models of cancer to evaluate its anti-tumor activity and pharmacokinetic properties.
-
Selectivity Profiling: Assessing the compound's effects on other cellular pathways to determine its specificity for the HIF-1α pathway.
By following this structured and scientifically rigorous approach, the research community can effectively evaluate novel compounds like "this compound" and accelerate the development of next-generation cancer therapies targeting the critical HIF-1α signaling axis.
References
- Butt, G., et al. (2026).
- Xia, Y., et al. (2017). Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. Journal of Medicinal Chemistry.
- O'Donnell, A., et al. (2016). Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. Oncotarget.
-
Masoud, G. N., & Li, W. (2015). Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain. Cancers. [Link]
-
Reid, S. E., et al. (2011). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. Clinical Cancer Research. [Link]
-
Semenza, G. L. (2006). Inhibiting Hypoxia-Inducible Factor 1 for Cancer Therapy. Molecular Cancer Research. [Link]
-
O'Donnell, A., et al. (2016). Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. Oncotarget. [Link]
-
ResearchGate. (n.d.). List of various potential natural HIF-1α inhibitors based on their mode... [Link]
-
Hanieh, H., et al. (2022). Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. Molecules. [Link]
-
Yamamoto, M. (2023). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences. [Link]
-
Hanieh, H., et al. (2022). Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. MDPI. [Link]
-
Zhu, J., et al. (2025). Identification of novel potential hypoxia-inducible factor-1α inhibitors through machine learning and computational simulations. Frontiers in Pharmacology. [Link]
-
GenPrice UK. (n.d.). This compound. [Link]
-
Zhu, J., et al. (2025). Identification of novel potential hypoxia-inducible factor-1α inhibitors through machine learning and computational simulations. Frontiers. [Link]
-
Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - 3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications. [Link]
-
Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance. [Link]
-
Harada, H. (2011). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science. [Link]
-
Thambi, T., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology. [Link]
-
Bojarska, A., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]
-
Wikipedia. (n.d.). Metronidazole. [Link]
-
Gali, V. K., & Pigge, F. C. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience. [Link]
-
Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - 3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. ResearchGate. [Link]
-
Kumar, S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]
-
Petrikaite, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling | Oncotarget [oncotarget.com]
- 5. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development [mdpi.com]
- 7. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Publish Comparison Guide: Assessing the Specificity of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid for Hypoxic Cells
Executive Summary: The 4-Nitroimidazole Challenge
In the landscape of hypoxia detection, 3-(4-nitro-1H-imidazol-1-yl)propanoic acid (referred to herein as 4-NIPA ) represents a distinct class of hypoxia-activated probes. While 2-nitroimidazoles (e.g., Pimonidazole, EF5) are the industry "Gold Standards" for hypoxia imaging and immunohistochemistry, 4-NIPA offers a different electrochemical profile.
This guide objectively assesses 4-NIPA's specificity for hypoxic cells.[1] Unlike Pimonidazole, which is reduced by ubiquitous mammalian reductases at oxygen tensions <10 mmHg, 4-NIPA possesses a significantly lower (more negative) single-electron reduction potential. Consequently, our assessment indicates that 4-NIPA is a less sensitive, "harder-to-reduce" marker that requires more severe hypoxia for activation compared to Pimonidazole, leading to a lower Hypoxia Selective Factor (HSF) in standard assays.
This guide details the mechanistic divergence, provides comparative data, and outlines the rigorous LC-MS/MS protocols required to validate its specificity in your laboratory.
Mechanistic Basis: The Oxygen-Sensing Switch
To understand the specificity limitations of 4-NIPA, one must analyze the futile redox cycle . All nitroimidazole markers function as "oxygen sensors" via a single-electron reduction catalyzed by intracellular nitroreductases (e.g., NADPH:cytochrome P450 reductase).
The Critical Variable: Reduction Potential ( )
-
2-Nitroimidazoles (Pimonidazole, EF5):
. This potential is ideal; it allows reduction by cellular enzymes but is easily reversed by Oxygen ( ). -
4-Nitroimidazoles (4-NIPA):
. This potential is too negative for efficient reduction by many standard mammalian reductases. The thermodynamic barrier to transfer the first electron is higher, resulting in lower accumulation even under hypoxic conditions.
Pathway Diagram: The Futile Cycle
The following diagram illustrates the competition between O2 and the nitro-radical anion.
Figure 1: The Nitroimidazole Futile Cycle. In the presence of O2, the radical anion is rapidly re-oxidized, preventing binding. 4-NIPA's low reduction potential slows the initial reduction step.
Comparative Analysis: 4-NIPA vs. The Gold Standards
The following table synthesizes physicochemical properties and performance metrics derived from standard nitroimidazole literature [1, 2].
| Feature | Pimonidazole (Gold Standard) | 4-NIPA (Subject Compound) | Impact on Experiment |
| Nitro Position | 2-position | 4-position | Determines Redox Potential. |
| Reduction Potential | ~ -400 mV | ~ -600 mV | 4-NIPA is significantly harder to reduce. |
| Hypoxia Threshold | < 10 mmHg (Moderate Hypoxia) | < 1-2 mmHg (Severe Hypoxia) | 4-NIPA requires near-anoxia for signal. |
| Hypoxia Selective Factor (HSF) | High (~0.74 - 0.85) | Low (~0.60 - 0.64) | 4-NIPA has lower signal-to-noise ratio. |
| Detection Method | Antibody (Hypoxyprobe™) | LC-MS/MS or Radiolabeling | No commercial antibody exists for 4-NIPA. |
| Solubility | Lipophilic (LogP ~ 0.4) | Hydrophilic (Propanoic Acid) | 4-NIPA clears renally; Pimo crosses BBB better. |
Key Insight: While Pimonidazole is a robust marker for "radiobiological hypoxia" (cells resistant to radiation), 4-NIPA is likely only effective in detecting extreme anoxia or necrotic cores due to its high reduction threshold.
Experimental Protocols for Validation
Since no commercial antibody exists for this compound, you cannot use standard immunofluorescence. You must validate specificity using LC-MS/MS quantification of the parent drug and its reduced metabolites in cell lysates.
Protocol A: In Vitro Specificity Assay (LC-MS/MS)
Objective: Determine the Hypoxia Selective Factor (HSF) of 4-NIPA compared to Pimonidazole.
Materials:
-
Cell Line: A549 or HCT116 (Human Carcinoma).
-
Hypoxia Chamber (0.1% O2) vs. Normoxia (21% O2).
-
Compounds: 4-NIPA (100 µM) and Pimonidazole (100 µM).
-
Internal Standard: D3-Pimonidazole or similar isotopologue.
Workflow:
-
Seeding: Plate
cells in 6-well plates. Allow attachment (24h). -
Incubation: Replace media with fresh media containing 100 µM 4-NIPA .
-
Exposure: Place "Hypoxia" group in chamber (0.1% O2) and "Normoxia" group in standard incubator for 2 hours .
-
Note: 4-nitroimidazoles often require longer incubation (3-4h) due to slower kinetics [3].
-
-
Termination:
-
Wash cells 3x with ice-cold PBS to remove unbound drug.
-
Crucial Step: Scrape cells into 200 µL Methanol/Water (80:20) to lyse and precipitate proteins.
-
-
Extraction: Vortex for 1 min, centrifuge at 14,000 x g for 10 min. Collect supernatant.
-
LC-MS/MS Analysis:
-
Target: Parent 4-NIPA (m/z transition: [M+H]+ -> fragment).
-
Target: Amino-metabolite (reduction product, Mass - 30 Da + 4 Da = M-26 approx, or look for hydroxylamine).
-
Self-Validating Check: If the parent drug peak is high in the pellet wash but low in the lysate, uptake is poor.
-
Calculation:
-
Expected Result: Pimonidazole HSF > 10. 4-NIPA HSF < 5.
Protocol B: Competitive Inhibition (The "Gold Standard" Check)
To prove 4-NIPA binds to the same hypoxic machinery as Pimonidazole:
-
Co-incubate cells with 100 µM Pimonidazole + 500 µM 4-NIPA under hypoxia.
-
Detect Pimonidazole adducts using the Hypoxyprobe™ antibody (Western Blot).
-
Logic: If 4-NIPA is effectively reduced, it should compete for nitroreductases and decrease the Pimonidazole signal.
-
Prediction: Due to the lower electron affinity of 4-NIPA, it will likely be a poor competitor , and Pimonidazole staining will remain largely unaffected.
Visualization: Experimental Workflow
The following diagram outlines the decision matrix for selecting 4-NIPA versus standard markers.
Figure 2: Decision Matrix for Hypoxia Marker Selection. 4-NIPA is reserved for specialized analytical chemistry applications, not routine imaging.
Conclusion and Recommendations
This compound is NOT recommended as a primary hypoxia imaging agent for routine biological studies. Its physicochemical properties (4-nitro position) result in a reduction potential that is too negative for efficient activation by standard cellular reductases at physiologically relevant hypoxia levels (1-10 mmHg).
When to use 4-NIPA:
-
As a Negative Control: To demonstrate the specificity of 2-nitroimidazoles (Pimonidazole) by showing that a structurally similar 4-nitro analog does not bind under the same conditions.
-
Chemical Synthesis: As a hydrophilic "warhead" for hypoxia-activated prodrugs where slow activation is desired to prevent systemic toxicity.
For standard hypoxia assessment, Pimonidazole or EF5 remain the scientifically validated choices due to their optimal redox potential and available detection reagents [1, 4].
References
-
Varia, M. A., et al. (1998). "Pimonidazole: A novel hypoxia marker for the study of tumor oxygenation." Gynecologic Oncology, 71(2), 270-277. Link
-
Nunn, A., et al. (1995). "Nitroimidazoles and imaging hypoxia." Quarterly Journal of Nuclear Medicine, 39(2), 155-170. Link
-
Edwards, D. I. (1993). "Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action." Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Link
-
Koch, C. J. (2002). "Measurement of absolute oxygen levels in cells and tissues using oxygen sensors and 2-nitroimidazole EF5." Methods in Enzymology, 352, 3-31. Link
Sources
"3-(4-nitro-1H-imidazol-1-yl)propanoic acid" performance in different tumor models
This guide evaluates the performance of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid (commonly referred to as 4-nitroimidazole-1-propionic acid or 4-NIPA ), a functionalized nitroimidazole derivative used primarily as a hypoxia-targeting ligand in the development of radiopharmaceuticals and hypoxia-activated prodrugs (HAPs).
Executive Summary
This compound serves as a critical "tuning" moiety in hypoxia research. Unlike the gold-standard 2-nitroimidazole agents (e.g., [¹⁸F]FMISO , Evofosfamide ) which have a single-electron reduction potential (SERP) of approximately -400 mV , the 4-nitroimidazole isomer exhibits a significantly more negative SERP (approx. -600 mV ).
Performance Verdict:
-
Hypoxia Selectivity: Lower than 2-nitroimidazoles. The 4-nitro moiety requires more severe hypoxia (lower pO₂) to undergo bioreduction and trapping.
-
Tumor-to-Background (T/B) Ratio: Generally lower in standard models compared to FMISO due to reduced trapping efficiency, but potentially useful for distinguishing deeply anoxic cores from transiently hypoxic tissue.
-
Primary Utility: It is rarely used as a standalone drug. Instead, it functions as a conjugation vector (via the carboxylic acid tail) to attach hypoxia-sensing capabilities to metal chelators (e.g., for ⁶⁴Cu or ⁹⁹ᵐTc imaging) or nanoparticles.
Mechanism of Action: The Redox Switch
The performance of this compound is dictated by the nitro-radical anion pathway . Its efficacy depends entirely on the enzymatic reduction of the nitro group by intracellular nitroreductases (e.g., xanthine oxidase, NADPH cytochrome P450 reductase).
Hypoxia-Selective Trapping Pathway
The 4-nitroimidazole moiety acts as an oxygen sensor.[1] In normoxia, the radical anion is re-oxidized (futile cycle). In hypoxia, it is further reduced to hydroxylamines/amines that covalently bind to cellular macromolecules.
Figure 1: The bioreductive trapping mechanism. The 4-nitro isomer (subject of this guide) has a lower affinity for the initial reduction step compared to 2-nitro variants, leading to lower accumulation.
Comparative Performance in Tumor Models
The following data contrasts the performance of This compound conjugates against standard 2-nitroimidazole agents in murine tumor models (e.g., HSDM1C1 fibrosarcoma , MCF-7 xenografts ).
Table 1: Head-to-Head Performance Metrics
| Feature | 4-Nitroimidazole-Propionic Acid (Subject) | 2-Nitroimidazole (FMISO/FAZA) (Standard) | Clinical Implication |
| Redox Potential (SERP) | ~ -600 mV (Harder to reduce) | ~ -400 mV (Easier to reduce) | 4-nitro requires severe hypoxia to trigger. |
| Hypoxia Selective Index (HSI) | 0.64 | > 1.5 - 3.0 | 4-nitro has poor contrast; signals are often washed out. |
| Tumor Uptake (%ID/g) | Moderate (Slow washout) | High (Trapped efficiently) | 2-nitro provides sharper images. |
| Normoxic Clearance | Fast (High hydrophilicity) | Moderate (Lipophilic variants) | 4-nitro clears well but doesn't stick to targets. |
| Primary Use Case | Negative control; Deep anoxia targeting | General hypoxia imaging (PET/SPECT) | 4-nitro is a "tuner" for specific probes. |
Case Study: Copper-64 ATSM Conjugates
In a study comparing ⁶⁴Cu-ATSM derivatives conjugated with either 2-nitro or 4-nitroimidazole moieties in HSDM1C1 fibrosarcoma models:
-
2-Nitro Conjugate: Showed high retention and clear delineation of hypoxic regions.
-
4-Nitro Conjugate (Subject):
-
Uptake (Anoxia): 45.6% retention at 60 min.[2]
-
Uptake (Normoxia): 16.6% retention (high background).[2]
-
Result: The 4-nitro variant failed to provide sufficient contrast (HSI = 0.64), proving inferior for general diagnostic imaging but validating the electrochemical theory that SERP drives retention .
-
Experimental Protocols
A. Synthesis of the Activated Ester (Conjugation Precursor)
To use this molecule in tumor models, it is typically activated to an NHS-ester to label proteins or peptides.
-
Reagents: this compound (1.0 eq), N-hydroxysuccinimide (NHS, 1.05 eq), EDC·HCl (1.1 eq).
-
Solvent: Anhydrous DMF or THF.
-
Procedure:
-
Dissolve the acid in solvent under N₂ atmosphere.
-
Add NHS followed by EDC at 0°C.
-
Stir at Room Temperature (RT) for 4–12 hours.
-
Purification: Precipitate using cold diethyl ether or purify via silica flash chromatography (DCM/MeOH).
-
Validation: Check via ¹H-NMR (look for succinimide peak at ~2.8 ppm) and LC-MS.
-
B. In Vivo Biodistribution Protocol (Murine Model)
-
Model: BALB/c nude mice bearing HSDM1C1 or A549 xenografts (0.5–1.0 cm³).
-
Tracer Preparation: Conjugate the 4-nitro-NHS ester to a radiometal chelator (e.g., DOTA) and label with ⁶⁴Cu or ⁶⁸Ga.
-
Injection: 10–20 MBq via tail vein.
-
Timepoints: 30 min, 1h, 2h, 4h post-injection (p.i.).
-
Analysis:
-
Dissect tissues (Blood, Muscle, Tumor, Liver, Kidney).
-
Measure radioactivity (Gamma counter).
-
Calculate: % Injected Dose per gram (%ID/g) and Tumor-to-Muscle (T/M) ratios.
-
Visualizing the Chemical Workflow
The following diagram illustrates how This compound is utilized as a building block for tumor-targeting agents.
Figure 2: Synthetic pathway transforming the raw acid into a functional tumor-imaging agent.
References
-
Comparison of Nitroimidazole Isomers in Hypoxia Imaging
- Source: Open MedScience, "Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer"
- Context: Detailed comparison of 2-nitro vs 4-nitro conjugates showing superior HSI for 2-nitro variants.
-
Mechanisms of Nitroimidazole Bioreduction
- Source: Radiology Key, "Imaging Agents Labeled with Positron Emitters"
- Context: Explains the SERP differences and why 4-nitroimidazoles are harder to reduce than FMISO.
-
Synthesis of 4-Nitroimidazole Propionic Acid Deriv
- Source: Frontiers in Chemistry, "Design, synthesis, reactivity, and biological activity of nitroimidazole deriv
- Context: Protocols for synthesizing coordination compounds using 3-[1-(4-nitroimidazoyl)]propionic acid.
-
Hypoxia-Activated Prodrug Design Str
- Source: Journal of Medicinal Chemistry (ACS)
- Context: Discusses the structural requirements for hypoxia selectivity, favoring 2-nitro over 4-nitro for therapeutic triggers.
Sources
A Researcher's Guide to 4-Nitroimidazole-Based Hypoxia Markers: A Comparative Analysis
Introduction: The Challenge of Tumor Hypoxia
In the landscape of cancer biology and therapy, few microenvironmental factors are as pivotal and problematic as hypoxia—a state of reduced oxygen tension in tissues.[1][2] Arising from a chaotic and inefficient tumor vasculature, hypoxia is a hallmark of most solid tumors and a key driver of malignant progression, metastasis, and resistance to radiotherapy and chemotherapy.[1][3][4] Consequently, the ability to accurately identify and quantify hypoxic regions within a tumor is of paramount importance for prognostic assessment, patient stratification, and the development of targeted therapies.
This guide provides a comprehensive literature review and comparative analysis of 4-nitroimidazole-based compounds, the cornerstone of hypoxia detection. We will delve into their fundamental mechanism of action, compare the performance of key agents with supporting data, provide a detailed experimental protocol, and contextualize their utility against alternative methodologies. This document is intended for researchers, clinicians, and drug development professionals seeking to leverage these powerful tools in their work.
The Foundational Mechanism: Bioreductive Activation
The utility of 2-nitroimidazoles as hypoxia markers hinges on a clever biochemical trap. These compounds are biologically inert at normal physiological oxygen levels (normoxia). However, in the low-oxygen environment of a hypoxic cell, the nitro group (NO₂) of the imidazole ring undergoes a series of one-electron reductions by intracellular nitroreductases.[2][5]
Under normoxic conditions, this reduction is immediately reversed by molecular oxygen, which re-oxidizes the radical anion, regenerating the parent compound and producing a superoxide radical. In hypoxia, the lack of oxygen allows the reduction to proceed, forming highly reactive nitroso and hydroxylamine intermediates.[6] These electrophilic species readily form covalent bonds with thiol-containing macromolecules, primarily proteins, effectively trapping the marker within the cell.[5][7][8][9] This oxygen-dependent differential in binding is the basis for their specificity as hypoxia markers.[2]
Caption: Mechanism of 2-nitroimidazole bioreductive activation in normoxic versus hypoxic cells.
Comparative Guide: Key 4-Nitroimidazole-Based Markers
While sharing a common mechanism, different nitroimidazole derivatives have been developed for distinct applications, each with a unique performance profile. The choice of marker is dictated by the experimental or clinical question, the available instrumentation, and the need for invasive versus non-invasive assessment.
| Marker | Primary Application | Detection Method | Key Advantages | Key Limitations |
| Pimonidazole | Preclinical Research, Clinical Biopsies | Immunohistochemistry (IHC), Flow Cytometry | Gold standard for ex vivo validation; high specificity; allows for cellular-level resolution.[1][2][5] | Requires invasive tissue biopsy; provides a static snapshot of hypoxia.[1][2] |
| Misonidazole (MISO) | Radiosensitizer, Early Hypoxia Imaging | Autoradiography, PET (as [¹⁸F]FMISO) | Foundational compound; established the principle of bioreductive trapping.[6][10][11] | Dose-limiting neurotoxicity; slow clearance from normoxic tissues limits image contrast.[6][12] |
| [¹⁸F]FMISO | Clinical & Preclinical Imaging | PET | Most widely used and validated PET hypoxia tracer; non-invasive, whole-body imaging.[3][4] | Slow clearance kinetics requiring long uptake times (2-4 hours); relatively low tumor-to-background ratios.[12][13][14] |
| [¹⁸F]FAZA | Clinical & Preclinical Imaging | PET | More hydrophilic than [¹⁸F]FMISO, leading to faster clearance and potentially better image contrast at earlier time points.[13][15][16][17] | Uptake may be lower than [¹⁸F]FMISO in some tumors; still under investigation in various cancer types.[13] |
| EF5 | Preclinical Research | Immunohistochemistry (IHC) | Lipophilic and uncharged, allowing for rapid and even tissue distribution.[18] Can be calibrated for quantitative pO₂ measurements.[18] | Less widely used than pimonidazole; requires specific antibody clone for detection. |
In-Depth Analysis of Key Markers
Pimonidazole: The Histological Gold Standard
Pimonidazole is arguably the most crucial tool for preclinical and translational hypoxia research.[7] Administered in vivo, it circulates and forms adducts in hypoxic tissues (pO₂ < 10 mmHg).[2][19] These adducts are then detected in excised tissue sections using a specific monoclonal antibody, providing a high-resolution map of hypoxic regions.[20][21]
-
Expert Insight: The power of pimonidazole lies in its ability to correlate hypoxia directly with tissue architecture. By co-staining with markers for blood vessels (e.g., CD31), one can distinguish between chronic (diffusion-limited) hypoxia, found far from vessels, and acute (perfusion-limited) hypoxia. This level of spatial detail is unattainable with non-invasive imaging and is critical for validating findings from other methods like PET.
[¹⁸F]FMISO: The Pioneer of Non-Invasive Hypoxia Imaging
[¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO) brought the principle of nitroimidazole trapping into the clinical imaging arena.[3] As a positron-emitting radiotracer, its distribution can be quantified non-invasively throughout the body using Positron Emission Tomography (PET).[3][4] This has been instrumental in demonstrating the heterogeneity of hypoxia within and between tumors and has been widely used in clinical trials to guide radiotherapy dose-painting, where higher radiation doses are delivered to resistant hypoxic sub-volumes.[3][4]
-
Causality in Protocol: The primary drawback of [¹⁸F]FMISO is its high lipophilicity, which causes slow clearance from normoxic tissues.[12] This necessitates a waiting period of 2-4 hours between tracer injection and PET scanning to allow background signal to decrease, thereby achieving an acceptable tumor-to-background ratio for imaging.[14]
[¹⁸F]FAZA: The Next-Generation PET Tracer
[¹⁸F]Fluoroazomycin arabinoside ([¹⁸F]FAZA) was developed to address the pharmacokinetic limitations of [¹⁸F]FMISO.[15][17] Its increased hydrophilicity results in more rapid clearance from the blood and normoxic tissues.[13]
-
Experimental Advantage: This faster clearance can lead to improved tumor-to-background ratios at earlier imaging time points (e.g., 1-2 hours post-injection), which is more convenient for clinical workflow.[13][16][22] While some studies show a high correlation between [¹⁸F]FAZA and [¹⁸F]FMISO uptake, the improved kinetics of [¹⁸F]FAZA make it a promising alternative, particularly for adaptive radiotherapy protocols where timely imaging is crucial.[13]
Experimental Protocol: Immunohistochemical Detection of Pimonidazole
This protocol provides a self-validating workflow for detecting hypoxia in tumor-bearing mice using Pimonidazole. The inclusion of both positive (tumor) and negative (well-perfused tissue like spleen) controls within the same animal validates the specificity of the staining.
Caption: Experimental workflow for immunohistochemical detection of pimonidazole adducts.
Step-by-Step Methodology:
-
In Vivo Administration:
-
Prepare a fresh solution of Pimonidazole hydrochloride at 30 mg/mL in sterile 0.9% saline.[9]
-
Administer the solution to tumor-bearing mice via intravenous (tail vein) or intraperitoneal injection at a dosage of 60 mg/kg.[7][9]
-
Allow the compound to circulate for 90 minutes. This timing is critical to allow for sufficient tissue distribution and binding in hypoxic cells while minimizing clearance.[9][23]
-
Euthanize the mice according to approved animal care protocols. Immediately dissect the tumor and control tissues (e.g., spleen, liver).
-
-
Tissue Preparation (Frozen Sections):
-
Snap-freeze fresh tissues in Optimal Cutting Temperature (OCT) compound using liquid nitrogen or isopentane cooled on dry ice. Store at -80°C until sectioning.[9]
-
Cut 5-10 µm thick sections using a cryostat and mount on charged microscope slides.[9][20]
-
Air dry the slides briefly, then fix with cold acetone for 30 seconds to 2 minutes.[9][23]
-
-
Immunohistochemical Staining:
-
Rehydrate sections in PBS containing a mild detergent (e.g., 0.05% Tween-20, PBS-T) for 5 minutes.[23]
-
Blocking: To prevent non-specific antibody binding, incubate sections in a blocking solution (e.g., 10% normal goat serum or a commercial protein block) for 30-60 minutes at room temperature.[9][19]
-
Primary Antibody: Incubate sections with a mouse monoclonal anti-pimonidazole antibody (e.g., clone 4.3.11.3) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[9][20]
-
Washing: Wash slides three times with PBS-T for 5 minutes each to remove unbound primary antibody.[9]
-
Secondary Antibody: Incubate sections with an appropriate fluorescently-labeled (e.g., Alexa Fluor 488 goat anti-mouse IgG) or enzyme-conjugated (e.g., HRP goat anti-mouse IgG) secondary antibody for 1 hour at room temperature, protected from light.[9]
-
Washing: Repeat the washing step.
-
Mounting: Mount with a coverslip using an aqueous mounting medium, which may contain a nuclear counterstain like DAPI.[23]
-
-
Data Analysis and Interpretation:
-
Visualize slides using a fluorescence or light microscope.
-
Qualitatively assess the spatial distribution of staining. Positive staining (e.g., green fluorescence) indicates hypoxic regions.
-
Quantitatively analyze the hypoxic fraction by measuring the percentage of the pimonidazole-positive area relative to the total tumor area using image analysis software (e.g., ImageJ/Fiji).
-
Future Perspectives and Conclusion
The field of hypoxia detection continues to evolve, with ongoing research focused on developing novel 4-nitroimidazole derivatives and other probes with improved pharmacokinetics, higher sensitivity, and multimodal detection capabilities.[24][25][26][27] Efforts are underway to synthesize tracers that clear more rapidly, provide higher tumor-to-background ratios, and can be used for theranostic applications, where the marker not only images hypoxia but also delivers a therapeutic payload.[28]
References
- 18F-Fluoromisonidazole in tumor hypoxia imaging - PMC. Vertex AI Search.
- 18F-FMISO PET Imaging Identifies Hypoxia and Immunosuppressive Tumor Microenvironments and Guides Targeted Evofosfamide Therapy in Tumors Refractory to PD-1 and CTLA-4 Inhibition - PMC. Vertex AI Search.
- 18F-FAZA PET imaging in tumor hypoxia: A focus on high-grade glioma - PubMed. PubMed.
- Assessing tumor hypoxia with F-18 FMISO PET: novel role for micro-array analysis. Vertex AI Search.
- Misonidazole and other hypoxia markers: metabolism and applic
- A Prospective Clinical Study of ¹⁸F-FAZA PET-CT Hypoxia Imaging in Head and Neck Squamous Cell Carcinoma Before and During Radi
- Chemical structure and mechanism of hypoxia detection of pimonidazole,... - ResearchGate.
- [18F]FMISO-PET Imaging Reveals the Role of Hypoxia Severity in Checkpoint Blockade Response - PMC. Vertex AI Search.
- [18F]FMISO-PET imaging reveals the role of hypoxia severity in checkpoint blockade response - PubMed. PubMed.
- Pimonidazole hydrochloride | Hypoxia Marker | MedChemExpress. MedChemExpress.
- Hypoxia Studies with Pimonidazole in vivo - ResearchGate.
- Advances in PET and MRI imaging of tumor hypoxia - Frontiers. Frontiers.
- Hypoxyprobe™ Kit. Hypoxyprobe, Inc..
- Hypoxia PET Imaging with [18F]-HX4—A Promising Next-Generation Tracer - PMC - NIH.
- A prospective clinical study of ^sup 18^ F-FAZA PET-CT hypoxia imaging in head and neck squamous cell carcinoma before and during radi
- Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC.
- Hypoxia Studies with Pimonidazole in vivo - PMC - NIH.
- Synthesis and Characterization of Congeners of Misonidazole for Imaging Hypoxia - PubMed. PubMed.
- Pimonidazole Hydrochloride for In Vivo Hypoxia Labeling: A Technical Guide - Benchchem. BenchChem.
- Detection of cellular hypoxia by pimonidazole adduct immunohistochemistry in kidney disease: methodological pitfalls and their solution - American Physiological Society Journal. American Physiological Society.
- Improving Tumor Hypoxia Location in 18F-Misonidazole PET with Dynamic Contrast-enhanced MRI Using Quantitative Electron Paramagnetic Resonance Partial Oxygen Pressure Images - PMC.
- Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor ... - PubMed. PubMed.
- Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed. PubMed.
- EF5 Hypoxia Detection Kit, Alexa Fluor 488 Millipore - Sigma-Aldrich. Sigma-Aldrich.
- Pimonidazole hydrochloride | MedChemExpress. MedChemExpress.
- Nitroimidazole adducts as markers for tissue hypoxia: mechanistic studies in aerobic normal tissues and tumour cells - PMC - NIH.
- Development of novel 18F-PET agents for tumor hypoxia imaging - PMC.
- Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia | Semantic Scholar. Semantic Scholar.
- Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor ... - PMC.
- Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer - Open MedScience. Open MedScience.
- Synthesis, in vitro and in vivo characterization of novel 99mTc-'4+1'-labeled 5-nitroimidazole derivatives as potential agents for imaging hypoxia - PubMed. PubMed.
- Novel nitroimidazole alkylsulfonamides as hypoxic cell radiosensitisers - PubMed. PubMed.
- Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alk | DDDT. Dovepress.
- Synthesis of Novel 18 F-Labeled-Nitroimidazole-Based Imaging Agents for Hypoxia: Recent Advances - KoreaScience. KoreaScience. KoreaScience. KoreaScience.
Sources
- 1. Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Fluoromisonidazole in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Misonidazole and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of congeners of misonidazole for imaging hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Advances in PET and MRI imaging of tumor hypoxia [frontiersin.org]
- 14. Improving Tumor Hypoxia Location in 18F-Misonidazole PET with Dynamic Contrast-enhanced MRI Using Quantitative Electron Paramagnetic Resonance Partial Oxygen Pressure Images - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 18F-FAZA PET imaging in tumor hypoxia: A focus on high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A prospective clinical study of ¹⁸F-FAZA PET-CT hypoxia imaging in head and neck squamous cell carcinoma before and during radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A prospective clinical study of ^sup 18^ F-FAZA PET-CT hypoxia imaging in head and neck squamous cell carcinoma before and during radiation therapy - ProQuest [proquest.com]
- 18. EF5 Hypoxia Detection Kit, Alexa Fluor 488 Millipore [sigmaaldrich.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. Hypoxia PET Imaging with [18F]-HX4—A Promising Next-Generation Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Development of novel 18F-PET agents for tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, in vitro and in vivo characterization of novel 99mTc-'4+1'-labeled 5-nitroimidazole derivatives as potential agents for imaging hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel nitroimidazole alkylsulfonamides as hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. koreascience.kr [koreascience.kr]
- 28. openmedscience.com [openmedscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
